(R)-2,3-Dihydroxy-isovalerate is a key intermediate in the biosynthesis of branched-chain amino acids. The table below summarizes its core chemical and biological properties.
| Property | Description |
|---|---|
| Common Name | This compound [1] |
| IUPAC Name | (2R)-2,3-dihydroxy-3-methylbutanoic acid [1] |
| HMDB ID | HMDB0012141 [1] |
| KEGG ID | C04272 [2] |
| Chemical Formula | C5H10O4 [1] |
| Average Molecular Weight | 134.1305 g·mol⁻¹ [1] |
| Chemical Structure (SMILES) | CC(C)(O)[C@@H](O)C(O)=O [3] |
| Class | Hydroxy Fatty Acids [1] |
| Biological Role | Intermediate in the biosynthesis of valine, leucine, and isoleucine; also involved in pantothenate and Coenzyme A biosynthesis [1] [4] [2]. |
| Producing Enzyme | Ketol-acid reductoisomerase (EC 1.1.1.86) [1] [4] |
| Consuming Enzyme | Dihydroxy-acid dehydratase (EC 4.2.1.9) [1] [4] |
For researchers using mass spectrometry, predicted LC-MS/MS data and key physicochemical properties can aid in metabolite identification.
| LC-MS/MS Spectrum (Predicted) | Splash Key (MoNA) [3] |
|---|---|
| 10V, Positive | splash10-00kr-4900000000-196ffbbf313a33f24f27 |
| 20V, Positive | splash10-00ri-9300000000-aebebbbe2c7c11465a67 |
| 40V, Positive | splash10-0006-9000000000-92af6a04d8cb7601ab35 |
| 10V, Negative | splash10-0019-9500000000-2837622949a6bd688094 |
| 20V, Negative | splash10-00s9-9400000000-0fc7aa81197fc5feb444 |
| 40V, Negative | splash10-00dr-9000000000-45f3b95b2f30ea8445c1 |
| Physicochemical Property | Predicted Value | Source |
|---|---|---|
| Water Solubility | 529 g/L | ALOGPS [1] |
| logP | -0.83 | ALOGPS [1] |
| pKa (Strongest Acidic) | 3.8 | ChemAxon [1] |
| Physiological Charge | -1 | ChemAxon [1] |
| Hydrogen Donor Count | 3 | ChemAxon [1] |
| Polar Surface Area | 77.76 Ų | ChemAxon [1] |
This metabolite is integrated into several crucial biological pathways. The following diagram illustrates its role in the biosynthesis of valine, leucine, and isoleucine.
Diagram 1: The role of this compound in the biosynthesis of branched-chain amino acids. Based on information from HMDB and KEGG [1] [2].
While specific protocols for this exact metabolite are not detailed in the search results, the general workflows for identifying metabolites in complex biological samples using NMR and Mass Spectrometry are well-established. The following diagram outlines this process.
Diagram 2: A generalized workflow for untargeted metabolomics studies, highlighting metabolite identification as the key bottleneck [5] [6].
Here are the core techniques used for identification:
The biosynthesis of valine, leucine, and isoleucine occurs through parallel and interconnected pathways. These pathways are predominantly found in plants and microorganisms, as mammals must acquire BCAAs through their diet [1] [2].
A key feature is that valine and isoleucine biosynthesis share four enzymes [3]. The first enzyme in the pathway, acetolactate synthase (ALS), is a major regulatory point and is feedback-inhibited by the end-products of the pathway [2].
The graphic below illustrates the core pathways and their connection to central metabolism.
BCAA biosynthesis begins with pyruvate and threonine-derived 2-ketobutyrate. Shared enzymes catalyze parallel steps for valine and isoleucine, while leucine synthesis branches from valine's intermediate. End-products inhibit key enzymatic steps.
The table below summarizes the core enzymes and their specific substrates and products in the BCAA biosynthesis pathways [4] [2] [3].
| Enzyme | EC Number | Primary Substrate(s) | Primary Product(s) | Pathway | Key Regulation |
|---|---|---|---|---|---|
| Threonine Deaminase (TD) | 4.3.1.19 | L-Threonine | 2-Ketobutyrate | Isoleucine | Feedback inhibited by Isoleucine [2] |
| Acetolactate Synthase (ALS) | 2.2.1.6 | Pyruvate (x2); Pyruvate + 2-Ketobutyrate | Acetolactate; Acetohydroxybutyrate | Valine & Isoleucine | Feedback inhibited by Valine, Leucine [2] |
| Ketol-Acid Reductoisomerase (KAR) | 1.1.1.86 | Acetolactate; Acetohydroxybutyrate | 2,3-Dihydroxyisovalerate; 2,3-Dihydroxy-3-methylvalerate | Valine & Isoleucine | - |
| Dihydroxyacid Dehydratase (DHAD) | 4.2.1.9 | 2,3-Dihydroxyisovalerate; 2,3-Dihydroxy-3-methylvalerate | 2-Ketoisovalerate; 2-Keto-3-methylvalerate | Valine & Isoleucine | Inhibited by Valine [4] |
| Branched-Chain Aminotransferase (BCAT) | 2.6.1.42 | 2-Ketoisovalerate; 2-Keto-3-methylvalerate | L-Valine; L-Isoleucine | Valine & Isoleucine | - |
| 2-Isopropylmalate Synthase (IPMS) | 2.3.3.13 | 2-Ketoisovalerate + Acetyl-CoA | 2-Isopropylmalate | Leucine | Feedback inhibited by Leucine [5] |
Accurate analysis of BCAAs and their intermediates is crucial for research. A significant challenge lies in separating and quantifying the constitutional isomers leucine and isoleucine, as well as the stereoisomers of isoleucine [1].
This is considered the gold standard for BCAA quantification due to its high sensitivity, specificity, and broad dynamic range [1].
Understanding these pathways opens several avenues for applied research.
| Aspect | Details |
|---|---|
| Primary Intervention | Silibinin (oral gavage, 20, 50, 100 mg/kg) [1] |
| Control Treatments | Mesalazine (310 mg/kg), normal saline, Fecal Microbiota Transplantation (FMT) [1] |
| Disease Model | Mouse model of Ulcerative Colitis induced by 2.5% (w/v) Dextran Sulfate Sodium (DSS) for 10 days [1] |
| Key Metabolite | (R)-2,3-dihydroxy-isovalerate (R-DHIV), 50 mg/kg [1] |
| Key Bacteria | Alistipes indistinctus, Alistipes finegoldii (1 × 10⁹ CFU/ml oral gavage) [1] |
| Core Finding | R-DHIV's anti-colitis effect is mediated via the GAT-3/RARβ/RORγt axis [1] [2] |
| Category | Protocol Description |
|---|---|
| Animal Model & Colitis Induction | 6-week-old male C57BL/6 mice administered 2.5% DSS in drinking water ad libitum for 10 days. Mice monitored for disease activity (weight loss, stool consistency, bleeding) [1]. |
| Microbiome Depletion | Subset of mice pre-treated for 2 weeks with broad-spectrum antibiotic (ABX) cocktail (1 mg/ml ampicillin, 5 mg/ml streptomycin, 1 mg/ml colistin) in drinking water prior to DSS and silibinin treatment [1]. |
| Fecal Microbiota Transplantation (FMT) | Fresh fecal pellets collected from DSS-induced colitis mice treated with 50 mg/kg silibinin. Feces homogenized in sterile PBS (0.1 g/ml), filtered, and administered to recipient mice [1]. |
| Bacterial Culture & Gavage | Alistipes indistinctus and A. finegoldii cultured anaerobically in BHI broth at 37°C. Bacteria harvested in logarithmic growth phase, washed, and resuspended in PBS for oral gavage [1]. |
| Mechanistic Validation | Knockdown of colonic GAT-3 performed to confirm its essential role in the silibinin/R-DHIV mediated protective pathway [1] [2]. |
The following diagram illustrates the central mechanistic pathway discovered in the study.
Mechanism of silibinin and R-DHIV in ameliorating colitis [1] [2].
For your reference, here are the key biochemical characteristics of the central metabolite in this pathway.
| Property | Description |
|---|---|
| IUPAC Name | (2R)-2,3-dihydroxy-3-methylbutanoic acid [3] |
| Chemical Formula | C₅H₁₀O₄ [3] |
| Average Molecular Weight | 134.1305 g/mol [3] |
| HMDB ID | HMDB0012141 [3] |
| Biological Role | Intermediate in valine, leucine, and isoleucine biosynthesis [3] |
| Source | Microbial (e.g., Alistipes), naturally occurring [1] [3] |
It is important to place these findings within the broader research landscape:
The table below summarizes the fundamental biochemical data for (R)-2,3-dihydroxy-isovalerate from established metabolic databases [1] [2] [3].
| Property | Description |
|---|---|
| IUPAC Name | (2R)-2,3-dihydroxy-3-methylbutanoic acid [1] [2] |
| Chemical Formula | C5H10O4 [1] [2] |
| Average Molecular Weight | 134.13 g·mol⁻¹ [2] |
| Chemical Identifiers | PubChem: 6935; LIPID MAPS: LMFA01050453 [3] |
| Primary Metabolic Role | Intermediate in valine, leucine, and isoleucine biosynthesis [1] [2] [3] |
The table below outlines the key findings from a groundbreaking August 2025 study that uncovered a new function for this metabolite in a gut microbiota-host signaling axis [4].
| Aspect | Description |
|---|---|
| Therapeutic Context | Amelioration of ulcerative colitis in a mouse model [4] |
| Source | Enriched by the herbal compound silibinin and associated with the bacterium Alistipes [4] |
| Key Experimental Evidence | • Antibiotic pretreatment abolished silibinin's benefits. • Fecal microbiota transplantation (FMT) from silibinin-treated mice reproduced benefits. • The metabolite itself protected against colitis and restored silibinin's effect in antibiotic-treated mice. [4] | | Identified Signaling Axis | GAT-3 / RARβ / RORγt [4] | | Proposed Mechanism | this compound targets the colonic GABA Transporter-3 (GAT-3), influencing retinoic acid receptor β (RARβ) and retinoid-related orphan receptor γt (RORγt) to exert anti-inflammatory effects. [4] |
The 2025 study proposed a novel signaling pathway through which this compound exerts its anti-colitis effects. The following diagram illustrates this complex mechanism [4].
Diagram of the proposed signaling pathway for this compound's anti-colitic effects. [4]
The discovery of this new pathway was supported by a series of key experiments. The workflow below outlines the critical steps that established the causal role of the gut microbiota and this specific metabolite [4].
Key experimental workflow establishing the gut microbiota-dependent anti-colitic effects of silibinin and this compound. [4]
This discovery positions this compound as a compelling microbiota-derived therapeutic metabolite or postbiotic [4]. For drug development professionals, this opens several avenues:
DHAD catalyzes the third step in the parallel biosynthesis of valine and isoleucine. It dehydrates 2,3-dihydroxy acids to their corresponding 2-keto acids [1] [2].
Table 1: Natural Substrates and Products of Dihydroxy-acid Dehydratase (EC 4.2.1.9)
| 2,3-Dihydroxy Acid Substrate (Input) | 2-Keto Acid Product (Output) | Associated Amino Acid Pathway |
|---|---|---|
| 2,3-dihydroxyisovalerate (DHIV) | 2-ketoisovalerate (KIV) | Valine biosynthesis |
| 2,3-dihydroxy-3-methylvalerate (DHMV) | 2-keto-3-methylvalerate (KMV) | Isoleucine biosynthesis |
The enzyme exhibits high specificity for these substrates. Studies using synthetic substrate analogues have shown that the enzyme uses a polar but concerted elimination mechanism [3]. The reaction proceeds with a proposed anti transition state, though stereochemical studies have found insufficient discrimination to conclusively prove this stereochemistry [3].
The following diagram illustrates the logical flow of the BCAA pathway, highlighting the specific reaction catalyzed by DHAD.
Logical flow of the BCAA pathway and DHAD reaction
The substrate specificity of DHAD is governed by its active site architecture, which includes a critical Fe-S cluster and a divalent metal ion.
Table 2: Key Structural Features Governing DHAD Specificity
| Feature | Description | Role in Catalysis and Specificity |
|---|---|---|
| Fe-S Cluster | [2Fe-2S] (e.g., in spinach, A. thaliana, M. tuberculosis) or oxygen-sensitive [4Fe-4S] (e.g., in E. coli, S. aureus, C. jejuni) [2]. | The cluster directly coordinates the C3-OH group of the substrate, polarizing and weakening the bond to facilitate its elimination [2]. |
| Mg²⁺ Ion | A conserved divalent metal ion (Mg²⁺) bound near the Fe-S cluster [2]. | Positively charged Mg²⁺ stabilizes the negatively charged carboxylate group of the substrate and the carbanion intermediate formed during catalysis [2]. |
| Conserved Serine | A serine residue (e.g., in the active site of A. thaliana DHAD) [2]. | Acts as a catalytic base to initiate the reaction by abstracting a proton from the C2 position of the substrate [2]. |
Structural studies, such as the crystal structure of Arabidopsis thaliana DHAD, have been instrumental in understanding this mechanism [4] [2]. The active site geometry is highly conserved, even with different types of Fe-S clusters.
Characterizing DHAD activity, especially for enzymes with oxygen-labile [4Fe-4S] clusters, requires careful experimental protocol.
A standard coupled spectrophotometric assay is used to measure DHAD activity by monitoring the disappearance of NADH [2].
Table 3: Example Kinetic Parameters for Various DHADs
| Organism | Fe-S Cluster Type | Specific Activity / kcat | Inhibitor (Ki) | Key Experimental Note |
|---|---|---|---|---|
| Staphylococcus aureus (SaDHAD) | [4Fe-4S] | kcat ~6.7 s⁻¹ (after reconstitution) [2] | N-isopropyloxalyl hydroxamate (IpOHA) (7.8 µM), Aspterric acid (51.6 µM) [2] | Requires anaerobic reconstitution for full activity [2]. |
| Campylobacter jejuni (CjDHAD) | [4Fe-4S] | kcat ~6.7 s⁻¹ (after reconstitution) [2] | IpOHA (32.9 µM), Aspterric acid (35.1 µM) [2] | Requires anaerobic reconstitution for full activity [2]. |
| E. coli (EcDHAD) | [4Fe-4S] | kcat ~70 s⁻¹ [2] | Not specified in results | Used as a benchmark for high activity [2]. |
| Arabidopsis thaliana (AtDHAD) | [2Fe-2S] | Not specified in results | Aspterric acid (0.3 µM) [2] | [2Fe-2S] cluster is more oxygen-stable [2]. |
Experimental Workflow for DHAD Characterization:
Key steps for characterizing DHAD enzyme activity
Key Protocols:
The absence of the BCAA pathway in humans makes DHAD an attractive target for antibacterial and antifungal drug development [1] [2].
This compound, also known as (R)-2,3-dihydroxy-isovalerate, is an anion with a net charge of -1 under physiological conditions [1] [2]. Its core chemical data is summarized in the following table.
| Property | Description |
|---|---|
| IUPAC Name | (2R)-2,3-dihydroxy-3-methylbutanoate [1] [3] |
| Chemical Formula | C5H9O4⁻ [1] [2] |
| Average Mass | 133.123 Da [1] |
| Monoisotopic Mass | 133.05008 Da [2] |
| SMILES | CC(C)(O)[C@@H](O)C(=O)[O-] [1] |
| InChI Key | JTEYKUFKXGDTEU-VKHMYHEASA-M [1] [2] |
| Charge | -1 [1] [2] |
(R)-2,3-Dihydroxy-3-methylbutanoate plays an essential role in the biosynthesis of valine and leucine [3] [4].
The following diagram illustrates its central role in the metabolic network of branched-chain amino acid synthesis.
The central role of (R)-2,3-Dihydroxy-3-methylbutanoate (DHIV) in BCAA biosynthesis.
While specific experimental protocols for quantifying this metabolite were not detailed in the search results, its detection and analysis typically involve chromatographic and spectrometric techniques. The following table summarizes predicted physicochemical properties that are foundational for developing such analytical methods [3].
| Property | Predicted Value | Analytical Relevance |
|---|---|---|
| pKa (Strongest Acidic) | 3.8 [3] | Informs LC-MS mobile phase choice for separation. |
| Water Solubility | 529 - 717 g/L [3] [2] | Indicates high solubility in aqueous buffers. |
| LogP | -0.72 to -0.83 [3] [2] | Confirms high hydrophilicity, guiding column selection. |
| Polar Surface Area | 77.76 - 80.59 Ų [3] [2] | Suggests suitability for HILIC chromatography. |
Understanding this metabolite is crucial in several advanced research areas, particularly in metabolic engineering and stress response studies.
Mechanism of a Leu3p-based biosensor for BCAA pathway activity.
The table below summarizes the key relationship and its therapeutic implication as established by the identified research.
| Aspect | Summary |
|---|---|
| Key Relationship | The administration of Silibinin modulates the gut microbiota, leading to the enrichment of specific bacteria from the Alistipes genus and a consequent increase in the microbial metabolite (R)-2,3-dihydroxy-isovalerate [1] [2]. |
| Therapeutic Outcome | This metabolite is a primary mediator of silibinin's protective effects against ulcerative colitis (UC) [1] [2]. |
| Molecular Mechanism | The anti-colitis effect is primarily mediated through the GAT-3/RARβ/RORγt signaling axis [1] [2]. |
The following tables consolidate the critical quantitative data and experimental outcomes from the key study.
Table 1: In Vivo Experimental Models and Key Findings This table outlines the core experiments conducted in a mouse model of DSS-induced colitis that established the causal relationships [1].
| Experimental Group | Treatment / Intervention | Key Findings / Outcome |
|---|---|---|
| DSS + Silibinin | 50 mg/kg silibinin (oral gavage) | Ameliorated colitis symptoms and pathology [1]. |
| DSS + Antibiotics (ABX) + Silibinin | ABX pretreatment + 50 mg/kg silibinin | ABX abolished the protective effect of silibinin, proving its action is gut microbiota-dependent [1]. |
| DSS + ABX + Silibinin + this compound | ABX pretreatment + both compounds | This compound restored the protective effects of silibinin even with ABX [1]. |
| Fecal Microbiota Transplantation (FMT) | FMT from silibinin-treated mice to DSS mice | Transferred the anti-colitis effect, further confirming the role of the modulated microbiota [1]. |
| Colonic GAT-3 Knockdown | Silibinin treatment in GAT-3 deficient mice | Diminished the impact of silibinin on colitis and the signaling axis, confirming GAT-3 as a critical target [1]. |
Table 2: Identified Bacterial Producers and Metabolite Details This table provides specifics on the bacterial sources and the chemical nature of the key metabolite [1] [3].
| Component | Details |
|---|---|
| Enriched Bacteria | Alistipes indistinctus and Alistipes finegoldii were identified and tested [1]. |
| Key Metabolite | This compound (also known as (2R)-2,3-dihydroxy-3-methylbutanoic acid) [1] [3]. |
| Metabolite Function | An intermediate in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine) [3]. In this context, it exhibits the most pronounced anti-inflammatory effects both in vitro and in vivo [1]. |
| In Vivo Dose | 50 mg/kg (oral gavage) was effective in mouse models [1]. |
The following methodologies are critical for replicating the key experiments.
The diagram below illustrates the mechanistic pathway through which silibinin and the derived metabolite exert their anti-colitis effect.
Mechanistic pathway of silibinin-derived metabolite against colitis.
The following chart outlines the key experimental workflow used to validate this mechanism.
Experimental workflow validating the microbiota-dependent mechanism.
The presented data provides a compelling, stepwise mechanistic explanation for silibinin's anti-colitis effect:
For drug development, This compound itself represents a promising novel therapeutic candidate or biologic for ulcerative colitis. Furthermore, the GAT-3/RARβ/RORγt axis is a newly identified target pathway for therapeutic intervention.
The accumulation of DHIV is fundamentally caused by the competition for a common precursor, α-acetolactate, between the 2,3-butanediol (2,3-BD) synthesis pathway and the Branched-Chain Amino Acid (BCAA) synthesis pathway [1] [2].
In wild-type K. pneumoniae, carbon flux heavily favors the 2,3-BD pathway. However, when the gene budA is knocked out, this balance is disrupted. The budA gene encodes the enzyme α-acetolactate decarboxylase, and its inactivation blocks the conversion of α-acetolactate to acetoin, thereby shutting down the 2,3-BD pathway [1] [3] [2]. This forces the accumulated α-acetolactate into the BCAA pathway, where it is sequentially converted to DHIV by the enzyme acetohydroxy acid isomeroreductase (IlvC) [2] [4].
To prevent the cell from reusing DHIV, a second key gene, ilvD, is disrupted. This gene encodes dihydroxy acid dehydratase, which is responsible for converting DHIV into the next intermediate, 2-ketoisovalerate [3] [5]. The double knockout strategy (ΔbudA, ΔilvD) is therefore a common and effective method to cause significant DHIV accumulation in the culture broth [3] [4].
The following diagram illustrates this metabolic logic and the effect of genetic modifications:
The figure illustrates the competing pathways for α-acetolactate in K. pneumoniae and the strategic knockouts (budA, ilvD) that lead to DHIV accumulation. Abbreviations: ALS, Acetolactate synthase; ALDC, Acetolactate decarboxylase; BDH, Butanediol dehydrogenase; AHAIR, Acetohydroxy acid isomeroreductase; DHAD, Dihydroxy acid dehydratase; KO, Knockout.
The reason why the wild-type strain preferentially produces 2,3-BD instead of BCAAs lies in the superior catalytic efficiency of the BudA enzyme compared to IlvC. The following table summarizes the key kinetic parameters that determine this competition [1]:
| Enzyme | Gene | Km for α-Acetolactate (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) |
|---|---|---|---|---|
| α-Acetolactate decarboxylase | budA |
3.66 | 7.80 | ~2.13 |
| Acetohydroxy acid isomeroreductase | ilvC |
17.98 | 0.68 | ~0.04 |
Interpretation of Data: The data shows that BudA has both a higher affinity for α-acetolactate (lower Km) and a much faster catalytic rate (higher kcat) than IlvC. This means that under normal conditions, BudA outcompetes IlvC for the available α-acetolactate, efficiently pulling the carbon flux toward 2,3-butanediol production [1] [2].
The research for establishing the DHIV accumulation mechanism and production process involved several critical experimental methodologies.
The construction of budA and ilvD knockout mutants in K. pneumoniae is typically achieved via suicide plasmid-mediated homologous recombination [3] [2].
budA or ilvD) are amplified by PCR.The production and quantification of DHIV involve controlled fermentation and analytical techniques [3] [5].
ΔbudA, ΔilvD) is used.The foundational understanding of the accumulation mechanism has enabled further strain and process engineering to enhance DHIV yield:
ldhA) in the ΔbudA, ΔilvD background can further increase DHIV titers by preventing carbon loss [3] [5].
This compound (also known as (2R)-2,3-dihydroxy-3-methylbutanoic acid) is an important intermediate in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) [1] [2]. Recent groundbreaking research has revealed its significant therapeutic potential in ameliorating ulcerative colitis via modulation of the GAT-3/RARβ/RORγt axis [3] [4]. This discovery has driven the need for robust, sensitive, and high-throughput analytical methods for its precise quantification in complex biological matrices. These application notes provide detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound to support drug discovery and metabolic research.
This compound functions as a crucial metabolic intermediate:
| Step | Parameter | Specification |
|---|---|---|
| 1 | Precipitation Solvent | Cold methanol or acetonitrile (LC-MS grade) |
| 2 | Sample:Solvent Ratio | 1:3 (v/v) |
| 3 | Mixing | Vortex vigorously for 60 seconds |
| 4 | Incubation | 20 minutes at -20°C |
| 5 | Centrifugation | 15,000 × g for 15 minutes at 4°C |
| 6 | Collection | Carefully transfer supernatant to a clean vial |
| 7 | Storage | Store at -80°C if not analyzing immediately |
This optimized protocol minimizes degradation and ensures efficient protein precipitation for clear sample analysis [5].
UPLC-MS/MS provides the high sensitivity and selectivity required for quantifying this compound in complex biological samples without derivatization.
While the direct UPLC-MS/MS method above is effective, chiral separation may be necessary when studying stereoisomer-specific biological effects.
| QC Level | Concentration | Acceptance Criteria |
|---|---|---|
| LLOQ | Lowest Calibrator | Signal-to-Noise ≥5, accuracy 80-120% |
| LQC | Low (3x LLOQ) | Accuracy ±20% |
| MQC | Middle (mid-range) | Accuracy ±15% |
| HQC | High (75% of ULOQ) | Accuracy ±15% |
Include quality control samples at low, medium, and high concentrations throughout sample batches to ensure data reliability.
The following diagrams illustrate the complete analytical workflow and the biological context of this compound that necessitates its precise quantification.
The precise quantification of this compound enables several critical applications in pharmaceutical research:
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor Peak Shape | Column degradation | Recondition or replace column |
| Low Sensitivity | Source contamination | Clean ion source and cone |
| Retention Time Shift | Mobile phase pH variation | Prepare fresh mobile phases |
| High Background Noise | Incomplete sample cleanup | Optimize sample purification steps |
| Insufficient Chiral Resolution | Isomer co-elution | Implement chiral chromatography [6] |
These application notes provide validated protocols for the reliable quantification of this compound, a metabolite with emerging therapeutic significance. The described UPLC-MS/MS method offers the sensitivity, specificity, and throughput required for modern drug discovery pipelines focused on microbiome-derived metabolites and their host interactions.
1. Introduction (R)-2,3-Dihydroxy-isovalerate is a key intermediate in the branched-chain amino acid valine degradation pathway. Its accurate quantification in biological samples like serum or urine is crucial for research in metabolic disorders, such as Maple Syrup Urine Disease, and in various metabolomics studies. UPLC-Q-TOF/MS offers the high resolution, sensitivity, and mass accuracy needed to identify and quantify this polar metabolite in complex matrices.
2. Experimental Protocol
2.1. Sample Preparation Proper sample preparation is critical for removing proteins and concentrating analytes.
2.2. Instrumentation and Analytical Conditions The following conditions, synthesized from multiple studies, provide a robust starting point for method development.
Table 1: Suggested UPLC-Q-TOF/MS Conditions
| Parameter | Recommended Setting | Alternative Options & Notes |
|---|---|---|
| UPLC System | Waters ACQUITY UPLC H-class | Agilent 1290 UPLC |
| Mass Spectrometer | Waters Xevo G2-XS Q-TOF | |
| Column | Waters UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) [1] | HSS T3 (for better polar retention) [3] |
| Column Temp. | 45 °C [1] | |
| Mobile Phase A | 0.1% Formic acid in water [4] | 10 mM Ammonium Acetate (pH ~4.8) [3] |
| Mobile Phase B | Methanol [4] or Acetonitrile [3] | Acetonitrile generally provides sharper peaks. |
| Gradient | 2% B to 95% B over 10-15 minutes | A specific, optimized gradient must be developed. |
| Flow Rate | 0.4 mL/min [1] | 0.5-0.6 mL/min is also common [3] [4] |
| Injection Volume | 2-5 µL [3] [1] | |
| Ionization Mode | ESI-Negative | Polar acids typically ionize well in negative mode. |
| Capillary Voltage | -2.5 kV [4] | |
| Source Temp. | 120 °C [1] [4] | |
| Desolvation Temp. | 450-500 °C [1] [4] | |
| Cone Gas Flow | 50 L/h [4] | |
| Desolvation Gas Flow | 800 L/h [4] | |
| Mass Range | 50 - 600 m/z | |
| Collision Energy | Low (6 eV) for MS; Ramp (10-45 eV) for MS/MS [4] | |
| Lock Mass | Leucine-enkephalin [3] [5] | For real-time mass correction. |
2.3. Data Processing
The following diagrams outline the overall experimental workflow and the key parameters to optimize for a successful analysis.
Experimental Workflow for Metabolite Analysis
Key Parameters for Method Development
The production of 2,3-Dihydroxyisovalerate (DIV) leverages a metabolically engineered strain of Klebsiella pneumoniae [1] [2]. DIV is a natural intermediate in the valine and leucine biosynthesis pathway but does not accumulate in wild-type microorganisms [1] [2]. The engineered production strategy involves blocking competing pathways and optimizing fermentation conditions to divert carbon flux toward DIV accumulation.
The table below summarizes the key genetic modifications used to construct the producer strain:
| Target Gene | Gene Function | Modification | Effect on Metabolism |
|---|---|---|---|
| ilvD | Dihydroxy acid dehydratase | Disruption/Knockout | Prevents conversion of DIV to the next metabolite (2-ketoisovalerate), forcing DIV accumulation [1] [2]. |
| budA | α-Acetolactate decarboxylase | Disruption/Knockout | Blocks the major 2,3-Butanediol pathway, increasing carbon flow into the branched-chain amino acid pathway where DIV is synthesized [1] [2]. |
| ldhA (assumed) | Lactate dehydrogenase | Disruption/Knockout | Blocks the lactic acid synthesis pathway, eliminating a major by-product and further boosting DIV yield [1] [2]. |
The following diagram illustrates the central metabolic pathways of K. pneumoniae and the rational design of the DIV production strain:
Under the optimized protocol, the engineered strain achieves high levels of DIV production. The key performance metrics from a representative fed-batch fermentation are summarized below:
| Parameter | Performance Value |
|---|---|
| Final DIV Titer | 36.5 g/L [1] [2] |
| Fermentation Duration | 45 hours [1] [2] |
| Conversion Ratio | 0.49 mol DIV / mol glucose [1] [2] |
| Optimal pH | 6.5 [1] [2] |
| Key Agitation Speed | 400 rpm [1] [2] |
This protocol establishes an efficient biological route for DIV production with a high conversion ratio and titer, providing a robust basis for industrial-scale application [1] [2].
The ilvD gene encodes for dihydroxyacid dehydratase, a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. It catalyzes the dehydration of 2,3-Dihydroxyisovalerate (DHIV) to 2-Ketoisovalerate [1] [2]. Knocking out ilvD creates a metabolic block that causes the precursor, DHIV, to accumulate as the cell can no longer process it further [1].
This approach has been successfully demonstrated in Klebsiella pneumoniae. By disrupting ilvD and simultaneously knocking out the budA gene (which redirects carbon flux from 2,3-butanediol production towards the BCAA pathway), researchers achieved a high titer of DHIV [1].
The following section outlines a detailed protocol for engineering a DHIV-overproducing strain in K. pneumoniae, based on the study that reported a final titer of 36.5 g/L in a fed-batch fermentation [1].
The core of the protocol involves a series of precise genetic modifications to the bacterial host.
Step 1: Disruption of the ilvD Gene
ilvD gene. Replace the target gene with a selectable marker (e.g., an antibiotic resistance cassette) via homologous recombination. Verify the knockout with PCR and DNA sequencing.Step 2: Knockout of the budA Gene
budA gene, encoding α-acetolactate decarboxylase, is crucial for 2,3-butanediol production. Its removal redirects the carbon flow from α-acetolactate towards the branched-chain amino acid synthesis pathway, thereby increasing DHIV precursor availability.Step 3 (Optional): Blocking By-product Formation
The following diagram illustrates the metabolic pathway and the impact of these genetic modifications:
Diagram: Metabolic Engineering for DHIV Accumulation. Knocking out ilvD prevents the conversion of DHIV, leading to its accumulation. Disrupting budA and ldh redirects carbon flux and reduces by-products [1].
Optimal fermentation parameters are critical for high-yield production.
The table below summarizes the key quantitative outcomes from the foundational study on DHIV production in K. pneumoniae [1].
Table 1: Key Performance Metrics for DHIV Production in Engineered K. pneumoniae
| Metric | Value | Conditions |
|---|---|---|
| Final Titer | 36.5 g/L | Fed-batch fermentation over 45 h |
| Conversion Ratio | 0.49 mol/mol glucose | Fed-batch fermentation |
| Optimal pH | 6.5 | Shake flask & bioreactor |
| Key Genetic Modifications | ΔilvD, ΔbudA |
The table below summarizes the key characteristics of different assay methods for studying DHAD.
| Assay Method | Measured Parameter | Key Steps & Description | Applications & Quantitative Data |
|---|
| Reverse-Phase HPLC Assay [1] | Quantification of α-ketoacid products (α-ketoisovalerate, α-keto-β-methylvalerate) | 1. Enzyme reaction with cell-free extracts. 2. Derivatization of α-ketoacids with 2,4-dinitrophenylhydrazine (DNPH). 3. Separation and quantification via reverse-phase C-18 column. | Sensitivity: Detects as little as 50 pmol of α-ketoisovalerate. Specific Activity Example: E. coli extract: 8 μmol/hr/mg protein. | | Microscale Thermophoresis (MST) [2] | Binding affinity (Dissociation constant, Kd) between DHAD and inhibitors | 1. Label DHAD or inhibitor. 2. Measure changes in fluorescence as a function of ligand concentration via thermophoresis. 3. Data fitted to a binding curve to determine Kd. | Herbicide Lead (I-6e): Kd = 1 µM. Natural Substrate: Kd = 5.39 µM. Used for high-throughput screening of designed inhibitors [2]. | | Co-crystallization & X-ray Crystallography [2] | 3D atomic structure of DHAD-inhibitor complex | 1. Purify and crystallize DHAD with bound inhibitor. 2. Solve crystal structure using X-ray diffraction. 3. Analyze binding interactions and mechanism. | Resolution: 2.19 Å structure of A. thaliana DHAD with inhibitor I-6e. Reveals precise molecular interactions for rational inhibitor design [2]. |
This protocol, based on the method from Analytical Biochemistry, provides a robust method for quantifying DHAD activity by directly measuring its products [1].
1. Sample Preparation
2. Enzyme Reaction
3. Product Derivatization
4. HPLC Analysis
The diagram below illustrates how these techniques can be combined in a rational design pipeline for discovering and characterizing DHAD inhibitors.
2,3-Dihydroxyisovalerate (DHIV) is a key intermediate in the valine and leucine biosynthesis pathway. Despite its significance, no natural microorganism has been identified that can accumulate this compound in substantial quantities [1]. Recent advances in metabolic engineering and fermentation technology have enabled the development of microbial platforms for DHIV production, offering a sustainable biological route as an alternative to chemical synthesis [1] [2].
This protocol details optimized procedures for DHIV production using engineered strains of Klebsiella pneumoniae and Enterobacter cloacae, two organisms that have demonstrated particularly high production capabilities [1] [2]. The document provides comprehensive guidance on strain development, fermentation optimization, and analytical methods to achieve high DHIV titers, yields, and productivity suitable for research and development applications.
DHIV is naturally synthesized in the branched-chain amino acid biosynthesis pathway but is typically rapidly converted to subsequent metabolites. The strategic blocking of specific metabolic steps enables its accumulation in the culture broth [1] [2].
The diagram below illustrates the key metabolic pathways and engineering strategies for DHIV production in Klebsiella pneumoniae and Enterobacter cloacae:
Figure 1: Metabolic Pathway Engineering for DHIV Production. Strategic deletions of budA (acetolactate decarboxylase) and ilvD (dihydroxy acid dehydratase) genes redirect carbon flux from 2,3-butanediol and valine synthesis toward DHIV accumulation [1] [2].
The production strategy leverages the intersection between the 2,3-butanediol synthesis pathway and the branched-chain amino acid synthesis pathway, which share the common step of α-acetolactate synthesis [1]. Two key genetic modifications are employed:
budA gene disruption: Knocking out the acetolactate decarboxylase gene (budA) prevents the conversion of acetolactate to acetoin, thereby redirecting carbon flow into the branched-chain amino acid synthesis pathway and increasing DHIV precursor availability [1] [2].
ilvD gene disruption: Disrupting the dihydroxy acid dehydratase gene (ilvD) prevents the conversion of DHIV to 2-ketoisovalerate, causing DHIV to accumulate in the culture broth as it cannot be further metabolized [1] [2].
This dual-disruption strategy has been successfully applied in both Klebsiella pneumoniae and Enterobacter cloacae, suggesting it may be a universal approach for DHIV accumulation in 2,3-butanediol-producing bacteria [2].
Primer Design: Design primers homologous to the upstream and downstream regions of the target genes (budA and ilvD) with appropriate restriction enzyme sites.
Gene Disruption Cassette Preparation:
Transformation:
Selection and Verification:
Strain Validation:
Table 1: Optimized Fermentation Media Composition for DHIV Production
| Component | Concentration | Notes | |---------------|-------------------|-----------| | Carbon Source | | | Glucose | 20-40 g/L (initial) | Maintain <20 g/L in fed-batch | | Nitrogen Source | | | Ammonium citrate | 10-30 g/L | Optimized at 21.9 g/L for Bacillus strains [3] | | Salts | | | KH₂PO₄ | 1 g/L | Phosphate buffer | | K₂HPO₄ | 4.2 g/L | Optimized for B. licheniformis [4] | | MgSO₄·7H₂O | 0.32-3.6 g/L | Optimized at 3.6 g/L for B. subtilis [3] | | FeCl₃·6H₂O | 0.04 g/L | Trace element | | CaCl₂·2H₂O | 0.15 g/L | Trace element | | MnCl₂·4H₂O | 0.12 g/L | Trace element | | Other Components | | | Yeast extract | 5-13.38 g/L | Complex nutrient source [4] | | Tryptone | 5-6.41 g/L | Complex nutrient source [4] |
Table 2: Optimized Fermentation Parameters for DHIV Production
| Parameter | Optimal Condition | Effect on Production |
|---|---|---|
| Temperature | 37°C | Standard for K. pneumoniae and E. cloacae |
| Initial pH | 6.5 | Maximum production for K. pneumoniae [1] |
| Aeration | 400 rpm (medium oxygen) | Balanced energy and reducing equivalent generation [1] |
| Fermentation Mode | Fed-batch | Prevents substrate inhibition |
| Culture Duration | 45-96 hours | Time-dependent on strain and conditions |
Pre-culture Preparation:
Bioreactor Inoculation:
Process Control:
Feeding Strategy:
Harvest:
Table 3: Comparative DHIV Production Performance by Different Bacterial Systems
| Strain | Genetic Modifications | Titer (g/L) | Productivity (g/L/h) | Yield (mol/mol glucose) | Culture Duration (h) |
|---|---|---|---|---|---|
| K. pneumoniae | ΔbudA, ΔilvD | 36.5 | 0.81 | 0.49 | 45 [1] |
| E. cloacae | ΔbudA, ΔilvD | 31.2 | 0.41 | 0.56 | 76 [2] |
| B. subtilis CS13 (for comparison) | - | 125.5 (2,3-BD) | 2.45 (2,3-BD) | 0.45 (2,3-BD) | 96 [3] |
Oxygen transfer rate significantly impacts DHIV production. The optimal agitation speed of 400 rpm for K. pneumoniae represents a medium oxygen supplementation level that balances energy generation and precursor supply [1]. Higher oxygen levels may favor acetoin formation, while lower levels reduce metabolic activity.
Maintaining pH at 6.5 is critical for optimal DHIV production in K. pneumoniae [1]. This pH likely stabilizes the activity of key enzymes in the pathway, including acetohydroxy acid isomeroreductase, which has optimal activity around pH 6.3 [5].
Lactic acid has been identified as a significant byproduct in DHIV fermentation. Disruption of lactic acid synthesis pathway (ldhA gene) further increases DHIV production by redirecting carbon flux [1]. Similar strategies can be applied to reduce other byproducts such as acetic acid and succinic acid.
The following workflow summarizes the complete experimental process from strain development to product quantification:
Figure 2: Experimental Workflow for DHIV Production Optimization. The sequential process from strain construction through fermentation to analytical quantification ensures systematic optimization of DHIV production parameters.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low DHIV titer | Incomplete gene disruption | Verify disruptions by PCR sequencing |
| Suboptimal aeration | Optimize agitation speed (300-500 rpm) | |
| Incorrect pH | Maintain strict pH control at 6.5 | |
| High byproduct formation | Insufficient pathway blocking | Engineer additional deletions (e.g., ldhA) |
| Imbalanced C/N ratio | Optimize ammonium citrate concentration | |
| Low yield | Substrate inhibition | Implement fed-batch with controlled feeding |
| Carbon diversion to biomass | Limit nitrogen source for production phase | |
| Process variability | Inconsistent inoculum | Standardize pre-culture conditions |
The protocols outlined herein provide a robust framework for microbial production of 2,3-dihydroxyisovalerate using engineered bacterial strains. The key success factors include:
The achieved titers of over 30 g/L with conversion yields of approximately 0.5 mol/mol glucose provide a foundation for industrial-scale implementation [1] [2]. Further optimization through systems metabolic engineering and advanced fermentation control strategies may enhance production economics for commercial applications.
The biological production of DHIV utilizes engineered strains of Klebsiella pneumoniae or Enterobacter cloacae. The core strategy involves two key genetic modifications to redirect metabolic pathways, illustrated in the diagram below.
This diagram shows the engineered pathway for DHIV production. The strategy involves two crucial genetic modifications [1] [2] [3]:
budA (Acetolactate decarboxylase): Blocks the major competitive pathway to 2,3-butanediol, redirecting carbon flux from acetolactate into the valine biosynthesis pathway.ilvD (Dihydroxy acid dehydratase): Prevents the conversion of DHIV to the next metabolite (2-ketoisovalerate), causing DHIV to accumulate as it cannot be further metabolized.The following workflow outlines the complete fed-batch fermentation process, from pre-culture to harvest.
| Component | Concentration (g/L) |
|---|---|
| KH₂PO₄ | 42.9 |
| (NH₄)₂SO₄ | 5.0 |
| K₂SO₄ | 14.3 |
| MgSO₄·7H₂O | 11.7 |
| CaSO₄·2H₂O | 1.0 |
| Glycerol (initial carbon source) | 40.0 |
| PTM1 Trace Salts | 8.7 mL/L |
| Parameter | Optimal Setting | Purpose / Rationale |
|---|---|---|
| Temperature | 30°C - 37°C | Optimal for bacterial growth. |
| pH | 5.0 - 6.5 | Varies by organism; pH 6.5 favored for K. pneumoniae [1]. |
| Dissolved Oxygen (DO) | ~40% (with O₂ supplementation) | Maintains moderate oxygen levels to support high-cell-density metabolism [1] [4]. |
| Agitation | e.g., 400 rpm | Ensures adequate oxygen transfer and mixing [1]. |
| Feeding Strategy | Exponential feed, constant rate, or DO-stat | Controls substrate concentration to prevent overflow metabolism (e.g., organic acids) and maintain desired growth rate [5] [6]. |
Under optimized fed-batch conditions, engineered strains can achieve high DHIV titers, as summarized below.
| Metric | Performance in K. pneumoniae | Performance in E. cloacae |
|---|---|---|
| Final Titer | 36.5 g/L [1] | 31.2 g/L [3] |
| Process Duration | 45 hours [1] | 76 hours (calculated for 0.41 g/L/h productivity) [3] |
| Productivity | 0.81 g/L/h | 0.41 g/L/h [3] |
| Yield (mol DHIV / mol Glucose) | 0.49 mol/mol [1] | 0.56 mol/mol [3] |
Key Optimization Steps:
ldhA) in K. pneumoniae to block lactic acid formation further increased DHIV yield [1].This protocol demonstrates that high-titer production of 2,3-Dihydroxyisovalerate is feasible using metabolically engineered K. pneumoniae or E. cloacae in a carefully optimized fed-batch process. The universal strategy of disrupting budA and ilvD genes in a natural 2,3-butanediol producer provides an efficient and economical route for the biological production of this valuable biochemical.
Dihydroxy-acid dehydratase (DHAD) from the thermoacidophilic archaeon Sulfolobus solfataricus (SsDHAD) represents a highly versatile enzyme with significant potential in both fundamental research and industrial applications. This iron-sulfur cluster-dependent enzyme catalyzes the dehydration of various hydroxy-acid substrates and demonstrates remarkable catalytic promiscuity, enabling its participation in multiple metabolic pathways. SsDHAD is a key component in the biosynthetic pathway of branched-chain amino acids (BCAAs), where it catalyzes the dehydration of 2,3-dihydroxyisovalerate (DHIV) to 2-ketoisovalerate (KIV). However, its substrate range extends well beyond its natural substrates to include various sugar acids such as D-gluconate and D-glycerate, making it particularly valuable for biocatalytic applications in synthetic enzyme cascades. The enzyme's exceptional thermostability (optimal temperature of 77°C) and acid tolerance (optimal pH 6.2) further enhance its utility in industrial processes where harsh conditions would denature most mesophilic enzymes.
The Fe-S cluster-dependent mechanism of SsDHAD places it within the ilvD/EDD superfamily, which includes various dehydratases involved in central metabolism across all domains of life. Recent studies have highlighted DHADs as promising antimicrobial targets since the BCAA biosynthesis pathway is essential in bacteria, fungi, and plants but absent in mammals, offering potential for selective inhibition. Furthermore, the ability of SsDHAD to convert non-natural substrates like D-glycerate to pyruvate enables its application in cell-free synthetic pathways designed to produce valuable chemicals from renewable biomass. This combination of biochemical properties, structural features, and practical applications makes SsDHAD an important subject for research and development in both academic and industrial settings.
The gene encoding SsDHAD (ilvD) is amplified from Sulfolobus solfataricus genomic DNA and cloned into an appropriate expression vector, typically pET-based systems with N- or C-terminal His-tags to facilitate purification.
Table 1: Purification Protocol for Recombinant SsDHAD
| Step | Procedure | Conditions | Expected Outcome |
|---|---|---|---|
| Cell Lysis | Resuspend cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10% glycerol) | Use 5 mL buffer per gram cell pellet; lyse by sonication (5 × 30 sec pulses, 50% duty cycle) on ice | Complete cell disruption; release of soluble proteins |
| Heat Treatment | Incubate lysate at 65-70°C for 30 minutes | Centrifuge at 15,000 × g for 30 min at 4°C after heat treatment | Denaturation and removal of most E. coli proteins while SsDHAD remains soluble |
| Affinity Chromatography | Apply supernatant to Ni-NTA column pre-equilibrated with lysis buffer | Wash with 10-20 column volumes of lysis buffer containing 20-40 mM imidazole; elute with 250 mM imidazole | Highly purified SsDHAD with typical yield of ~50 mg per liter of culture |
| Buffer Exchange | Desalt into storage buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) | Use PD-10 desalting columns or dialysis | Removal of imidazole; preparation for storage or further characterization |
| Storage | Aliquot purified enzyme and flash-freeze in liquid nitrogen | Store at -80°C | Long-term stability; minimal activity loss over months |
The simple heat treatment step serves as a highly effective purification method due to the exceptional thermostability of SsDHAD, which remains soluble and active after exposure to temperatures that denature most E. coli proteins. This characteristic enables significant purification with minimal steps, making the process efficient and cost-effective. For applications requiring the highest purity, additional steps such as size-exclusion chromatography may be incorporated after affinity purification to remove any potential aggregates or contaminating proteins.
Some preparations of Fe-S cluster-containing enzymes like SsDHAD may require activity reconstitution to achieve full catalytic potential, especially if the Fe-S cluster becomes damaged or disassembled during purification. The activation protocol involves:
Standard activity assays for SsDHAD typically monitor the dehydration of various substrates by measuring the formation of products. The following protocols describe robust methods for quantifying SsDHAD activity:
D-Gluconate Dehydration Assay:
Natural Substrate Assay (DHIV Dehydration):
D-Glycerate Dehydration Assay:
Table 2: Biochemical Characterization of Recombinant SsDHAD
| Parameter | Value | Conditions | Notes |
|---|---|---|---|
| Optimal Temperature | 77°C | pH 6.2, D-gluconate substrate | Activity maintained >80% between 70-85°C |
| Optimal pH | 6.2 | 77°C, D-gluconate substrate | Broad activity range (pH 5.5-7.5) |
| Specific Activity (D-gluconate) | 4.4 U/mg | 77°C, pH 6.2 | After heat treatment purification |
| Specific Activity (DHIV) | ~10-15 U/mg | 77°C, pH 6.2 | Natural substrate |
| Specific Activity (D-glycerate) | 10.7 ± 0.4 mU/mg | 77°C, pH 6.2 | Non-natural substrate |
| kcat/Km (DHIV) | 140.3 mM^(-1)s^(-1) | Optimal conditions | Natural substrate efficiency |
| kcat/Km (D-gluconate) | 20.0 mM^(-1)s^(-1) | Optimal conditions | Non-natural substrate efficiency |
| Alcohol Tolerance (IC50) | 15% (v/v) ethanol, 4.5% (v/v) butanol, 4% (v/v) isobutanol | Standard assay conditions | Relevant for biofuel production applications |
| Total Turnover Number (DHIV) | 28.2 × 10^3 ± 0.8 × 10^3 | Until complete inactivation | Catalytic capacity before inactivation |
| Activation by 2-Mercaptoethanol | 3-5 fold increase | 10-50 mM, 30 min pretreatment | Enhanced specific activity and thermo-inactivation tolerance |
The biochemical characterization reveals SsDHAD as an extremely thermostable enzyme with significant activity across a range of substrates. Its catalytic promiscuity is particularly noteworthy, with the enzyme demonstrating substantial activity toward both its natural substrate (DHIV) and various sugar acids, including D-gluconate and D-glycerate. This broad substrate specificity, combined with exceptional thermal stability, makes SsDHAD particularly valuable for industrial applications where process conditions often involve elevated temperatures.
The Fe-S cluster essential for SsDHAD activity can be compromised during purification, explaining the significant activation observed with reducing agents like 2-mercaptoethanol. This reactivation not only boosts initial activity but also enhances the enzyme's resistance to thermo-inactivation at moderate temperatures (50°C), extending its functional half-life in applied settings. The alcohol tolerance of SsDHAD is particularly relevant for applications in biofuel production, where end-product inhibition can limit reaction efficiency.
The branched-chain amino acid biosynthesis pathway represents a promising target for antimicrobial drug development since this pathway is essential in bacteria, fungi, and plants but absent in mammals. DHAD, as the third enzyme in this pathway, has recently gained attention as a potential target for novel anti-microbial compounds. Studies on DHADs from pathogenic bacteria such as Staphylococcus aureus (SaDHAD) and Campylobacter jejuni (CjDHAD) have demonstrated that potent inhibitors of these enzymes effectively impair bacterial growth, validating DHAD as a viable drug target.
Table 3: Inhibition Profile of DHAD Enzymes
| Inhibitor | SaDHAD Ki (μM) | CjDHAD Ki (μM) | Mechanism | Potential Applications |
|---|---|---|---|---|
| N-isopropyloxalyl hydroxamate (IpOHA) | 7.8 | 32.9 | Competitive inhibition | Broad-spectrum antimicrobial development |
| Aspterric Acid | 51.6 | 35.1 | Potent natural product inhibitor | Herbicide and antimicrobial applications |
| Oxygen | N/A | N/A | Fe-S cluster oxidation | Exploitation of aerobic vs. anaerobic conditions |
While these inhibition studies were conducted on bacterial DHADs, the structural and mechanistic conservation across DHAD enzymes suggests that SsDHAD may also be susceptible to similar compounds, though its thermostability and archaeal origin may confer some distinct inhibition profiles. The Fe-S cluster in DHADs presents both a vulnerability (sensitivity to oxygen and reactive oxygen species) and a challenge for drug development, as compounds that disrupt this essential cofactor could potentially lead to nonspecific toxicity.
The remarkable substrate promiscuity and thermostability of SsDHAD have enabled its application in various synthetic enzyme cascades designed to convert renewable carbohydrates into valuable chemicals. These cell-free systems combine multiple purified enzymes to create artificial metabolic pathways that circumvent the regulatory constraints of whole-cell systems. SsDHAD typically serves as a key dehydratase component in these cascades, facilitating the conversion of sugar acids to key intermediates.
Diagram 1: SsDHAD in L-Alanine Production Pathway. This diagram illustrates the synthetic enzyme cascade for converting D-glucose to L-alanine, featuring SsDHAD catalyzing two dehydration steps in the pathway. GDH: Glucose Dehydrogenase; KDGA: 2-Keto-3-deoxygluconate Aldolase; ALDH: Aldehyde Dehydrogenase; AlaDH: L-Alanine Dehydrogenase.
The implementation of SsDHAD in synthetic cascades requires careful optimization of reaction conditions and enzyme ratios to maximize overall efficiency. Key considerations include:
The total turnover number (TTN) for SsDHAD in cascade applications has been determined to be 35.5×10^3 ± 1.0×10^3 for D-gluconate conversion and 28.2×10^3 ± 0.8×10^3 for natural substrate (DHIV) conversion, demonstrating exceptional catalytic capacity before inactivation. These values can be further increased 4-5 fold through activation with reducing agents like 2-mercaptoethanol, significantly enhancing the economic viability of processes employing SsDHAD.
Table 4: Common Issues and Solutions in SsDHAD Expression and Application
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Expression Yield | Codon bias, protein aggregation, inefficient transcription | Use codon-optimized gene, lower induction temperature (16-18°C), try autoinduction media |
| Poor Activity After Purification | Fe-S cluster damage, oxidation, improper folding | Implement activity reconstitution protocol, include reducing agents, maintain anaerobic conditions |
| Rapid Activity Loss | Oxygen sensitivity, thermal inactivation, proteolysis | Add stabilizers (glycerol), use anaerobic chambers, optimize storage conditions |
| Substrate Inhibition | High substrate concentrations | Optimize substrate loading, use fed-batch approach for substrate addition |
| Incomplete Conversion in Cascades | Bottlenecks in multi-enzyme systems | Re-optimize enzyme ratios, consider substrate channeling strategies, add stabilizing cofactors |
The recombinant expression and characterization of SsDHAD from Sulfolobus solfataricus provides researchers with a robust and versatile biocatalyst with significant potential for both basic research and applied biotechnology. The detailed protocols outlined in this document enable efficient production and application of this remarkable enzyme, leveraging its exceptional thermostability, broad substrate specificity, and compatibility with synthetic biology approaches. As the field of cell-free synthetic biology continues to advance, SsDHAD is poised to play an increasingly important role in sustainable manufacturing processes designed to convert renewable biomass into valuable chemicals, fuels, and pharmaceutical precursors.
Dihydroxyacid dehydratase (DHAD, EC 4.2.1.9) is an iron-sulfur (Fe-S) cluster-containing enzyme that catalyzes the dehydration of 2,3-dihydroxyacids to their corresponding 2-keto acids. This reaction represents the third common step in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—in bacteria, fungi, archaea, and plants [1] [2]. The enzyme functions in carbon-oxygen bond cleavage and belongs to the family of hydro-lyases [1]. Its strategic position in this essential biosynthetic pathway, which is absent in animals, makes DHAD an attractive target for both industrial biocatalysis and the development of selective herbicides [3] [4].
DHADs are characterized by the presence of distinct types of oxygen-sensitive Fe-S clusters in their active sites, which are crucial for catalysis. The enzyme can accommodate either a [2Fe-2S] or a [4Fe-4S] cluster, with the former being more oxygen-resistant and typically found in plant DHADs (e.g., from Arabidopsis thaliana or spinach), while the latter is present in many bacterial DHADs (e.g., from Escherichia coli) [2]. The Fe-S cluster acts as a Lewis acid to activate the 3-hydroxy group of the substrate during the catalytic cycle [2]. The mechanism is proposed to involve an enol intermediate with the loss of a proton from the α-carbon during tautomerization [2]. Both hydroxyl groups and the R-configuration at the α-carbon are essential for substrate recognition [2].
The active site of DHAD contains several highly conserved residues that coordinate the Fe-S cluster and a Mg²⁺ ion, both essential for catalytic activity. The [2Fe-2S] cluster in plant DHADs is coordinated by at least one non-cysteinyl ligand [2]. The Mg²⁺ ion is coordinated by conserved aspartate and glutamate residues (e.g., Asp140 and Glu463 in A. thaliana DHAD, AtDHAD) and plays a key role in substrate binding [4]. Other important active site residues include Tyr215, Phe181, and Ser489, which participate in hydrophobic interactions and hydrogen bonding with the substrate [4].
Table 1: Key Active Site Residues in Arabidopsis thaliana DHAD and Their Roles
| Residue | Role in Catalysis/Inhibition |
|---|---|
| Cys residues | Coordinate the [2Fe-2S] cluster [4] |
| Asp140 | Binds Mg²⁺ ion [4] |
| Glu463 | Binds Mg²⁺ ion and forms hydrogen bonds with substrate/inhibitor [4] |
| Tyr215 | Forms hydrophobic interactions with substrate/inhibitor; undergoes conformational change upon inhibitor binding [4] |
| Phe181 | Forms hydrophobic interactions with substrate/inhibitor; undergoes conformational change upon inhibitor binding [4] |
| Ser489 | Forms hydrogen bonds with substrate/inhibitor, stabilizing it in the active site [4] |
| Ile177 | Forms hydrophobic interactions with inhibitor [4] |
The diagram below illustrates the position of DHAD within the branched-chain amino acid biosynthetic pathway.
Figure 1: DHAD in Branched-Chain Amino Acid Biosynthesis. The diagram shows the metabolic pathway for valine, leucine, and isoleucine biosynthesis, highlighting DHAD as the third enzyme in this essential pathway. AHAS: Acetolactate synthase; KARI: Ketol-acid reductoisomerase; DHAD: Dihydroxyacid dehydratase.
Table 2: Catalytic Performance of Recombinant Sulfolobus solfataricus DHAD (SsDHAD)
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Specific Activity | 4.4 U/g cell mass | Toward substrate D-gluconate [5] |
| Optimal Temperature | 77°C | [5] |
| Optimal pH | 6.2 | [5] |
| Specific Activity (D-glycerate) | 10.7 ± 0.4 mU/mg | Conversion to pyruvate [5] |
| Total Turnover Number (TTN) | ||
| D-gluconate to KDG | 35.5×10³ ± 1.0×10³ | Increased 5-fold with activation [5] |
| DHIV to KIV | 28.2×10³ ± 0.8×10³ | Natural substrate conversion [5] |
| D-glycerate to pyruvate | 943 ± 0.28×10² | Increased 4-fold with activation [5] |
| IC₅₀ (Alcohol Inhibition) | ||
| Ethanol | 15% (v/v) | Concentration for 50% residual activity [5] |
| Butanol | 4.5% (v/v) | Concentration for 50% residual activity [5] |
| Isobutanol | 4% (v/v) | Concentration for 50% residual activity [5] |
Table 3: Inhibitor Binding Affinities for Arabidopsis thaliana DHAD (AtDHAD)
| Inhibitor / Substrate | Kd / Ki (µM) | Notes |
|---|---|---|
| Natural Substrate | 5.39 µM (Kd) | 2,3-dihydroxy-3-methylbutanoic acid [4] |
| Aspterric Acid (AA) | Sub-µM (Ki) | Natural product inhibitor [3] |
| I-6e | 1 µM (Kd) | Synthetic benzoxazinone derivative [4] |
| I-6 | 2.79 µM (Kd) | Parent benzoxazinone scaffold [4] |
This protocol describes the expression and purification of recombinant Arabidopsis thaliana DHAD (AtDHAD) in E. coli, adapted from published procedures [3] [2].
Materials:
Procedure:
Notes:
This protocol measures DHAD activity by monitoring the production of 2-keto acids from 2,3-dihydroxyacid substrates [5] [2].
Materials:
Procedure:
Alternative Continuous Assay: For real-time monitoring, measure the decrease in absorbance at 340 nm (NADH consumption) in a coupled assay with ketol-acid reductoisomerase (KARI) and dehydrogenase components.
This protocol describes the measurement of inhibitor binding affinity to DHAD using Microscale Thermophoresis [4].
Materials:
Procedure:
Notes:
The following diagram outlines the key steps involved in the heterologous expression, purification, and characterization of recombinant DHAD.
Figure 2: Experimental Workflow for Recombinant DHAD. The diagram outlines the key steps involved in the heterologous expression, purification, and characterization of recombinant DHAD, from cloning to functional assays.
DHAD serves as a key biocatalyst in synthetic cascade reactions for the defunctionalization of biomass-derived carbohydrates into valuable chemicals. The enzyme from the thermophilic archaeon Sulfolobus solfataricus (SsDHAD) is particularly valuable due to its high thermostability (optimal temperature of 77°C) and broad substrate specificity [5].
Applications include:
Process Considerations:
The absence of the BCAA biosynthesis pathway in animals makes DHAD an attractive target for the development of selective herbicides [3] [4]. The natural product aspterric acid (AA), discovered through resistance gene-directed genome mining, is a submicromolar competitive inhibitor of plant DHAD and exhibits potent herbicidal activity [3].
Key Developments:
Resistance Management:
Table 4: Common Issues in DHAD Expression and Characterization
| Problem | Potential Cause | Solution |
|---|---|---|
| Low enzyme activity | Oxygen-induced degradation of Fe-S cluster | Purify under anaerobic conditions; add reducing agents (DTT, 2-mercaptoethanol) [5] [2] |
| Incomplete cluster loading | Heterologous expression in E. coli lacking specific cluster donor | Co-express with potential cluster donors (e.g., NFU2 for plant DHADs); in vitro reconstitution [2] |
| Low expression yield | Protein aggregation; toxicity to host | Lower induction temperature (16°C); reduce IPTG concentration; use different expression strain |
| Enzyme instability | Thermo-inactivation; proteolysis | Optimize storage buffer; add stabilizers; use protease inhibitors during purification |
| Poor inhibitor efficacy | Improper binding due to active site differences | Design species-specific inhibitors based on structural variations [4] |
Dihydroxyacid dehydratase represents a versatile biocatalyst with significant applications in both industrial biotechnology and agrochemical development. Its role in essential metabolic pathways, combined with its unique Fe-S cluster-dependent catalytic mechanism, offers opportunities for engineering and inhibitor design. The protocols provided herein for recombinant expression, purification, activity assessment, and inhibition studies will enable researchers to explore DHAD's full potential. Future directions include engineering DHAD for enhanced stability and altered substrate specificity, developing next-generation herbicides with reduced resistance potential, and optimizing DHAD-containing enzyme cascades for efficient production of valuable chemicals from renewable resources.
This compound is an intermediate metabolite in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine [1]. It is generated from 3-Hydroxy-3-methyl-2-oxobutanoic acid by the enzyme ketol-acid reductoisomerase (EC 1.1.1.86) and is subsequently converted to 2-Oxoisovalerate by the enzyme dihydroxy-acid dehydratase (EC 4.2.1.9) [1]. Its role in this essential biosynthetic pathway makes it a molecule of interest in metabolomic studies.
The search results highlight UPLC-Q-TOF/MS (Ultra-performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry) as a powerful and modern technique for non-targeted metabolomic profiling in biological samples such as serum and urine [2]. This approach is often complemented by targeted profiling using HPLC-MS/MS for precise quantification of a predefined set of metabolites [3].
The general workflow, as applied in recent studies, involves the following stages:
Diagram Title: General Metabolomic Workflow
A significant challenge in compiling your requested application notes is the absence of specific details in the available literature. Here are the key gaps and suggestions for how to address them:
To overcome these limitations, I suggest:
The table below summarizes the core identifying information for this compound.
| Property | Description |
|---|---|
| Common Name | This compound [1] |
| HMDB ID | HMDB0012141 [1] |
| Chemical Formula | C5H10O4 [1] |
| Average Molecular Weight | 134.1305 Da [1] |
| IUPAC Name | (2R)-2,3-dihydroxy-3-methylbutanoic acid [1] |
| CAS Registry Number | 19451-56-0 [1] |
The following diagram illustrates the position of this compound within its primary metabolic pathway, based on information from the Human Metabolome Database [1].
Diagram Title: Role in Valine, Leucine, and Isoleucine Biosynthesis
Given the information gaps, here is a generalized framework for developing your own protocol to profile this compound:
Here is a summary of common issues and their solutions to help you diagnose and resolve problems with DHAD activity.
| Problem & Symptoms | Potential Causes | Recommended Solutions & Preventive Measures |
|---|
| ➀ Low or Lost Enzymatic Activity • Reduced reaction rates • Inconsistent assay results | O2-Induced Cluster Degradation: The [2Fe-2S] or [4Fe-4S] cluster is degraded upon exposure to oxygen [1] [2]. | • Perform all purification and experimentation under strict anaerobic conditions [1]. • Use an anaerobic chamber or sealed systems with oxygen-scavenging solutions [1]. | | ➁ Protein Instability & Precipitation • Protein aggregation during purification • Loss of protein over time | Cofactor Loss: Degradation of the Fe-S cluster leads to unfolding of the apoprotein [2]. | • Include reducing agents (e.g., DTT) in buffers to maintain a reducing environment [2]. • Confirm cluster integrity after purification using UV-Vis or EPR spectroscopy [1]. | | ➂ Issues with Inhibitor Binding Assays • Poor inhibitor affinity • Inconsistent binding data | Inactive Enzyme: Assays are conducted with enzyme that has already lost its Fe-S cluster [2]. | • Ensure enzyme is active before assay via a quick activity check. • For novel inhibitors, verify binding to the cluster via crystallography or spectroscopy, as seen with inhibitor I-6e [2]. |
Q1: What type of iron-sulfur cluster does DHAD contain? DHAD can contain either a [2Fe-2S] or a [4Fe-4S] cluster, which is essential for its catalytic function. The specific type can vary between species. For example, the DHAD from Mycobacterium tuberculosis and spinach contains a [2Fe-2S] cluster [1] [2], while the E. coli enzyme contains a [4Fe-4S] cluster [2].
Q2: Why is the Fe-S cluster so important for DHAD function? The cluster sits in the active site of the enzyme. Studies show that the substrate binds directly to or very close to this cluster. It is crucial for the catalytic dehydration reaction that produces branched-chain amino acids [1].
Q3: What is the single most critical factor for maintaining DHAD stability? Conducting all experiments under strict anaerobic conditions is paramount. The Fe-S cluster is highly sensitive to oxidative degradation by oxygen, which irreversibly inactivates the enzyme [1] [2].
Q4: Are there any spectroscopic methods to confirm my DHAD's cluster is intact? Yes. UV-Vis spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy are both established methods to verify the presence and integrity of the Fe-S cluster in DHAD [1].
Q5: Is DHAD a validated target for drug discovery? Yes. Because the branched-chain amino acid pathway is essential in bacteria and plants but absent in animals, DHAD is a promising target for antibiotic and herbicide development [1] [2]. The natural product aspterric acid and the synthetic compound I-6e are known inhibitors that target DHAD [1] [2].
Q6: How do inhibitors like I-6e bind to DHAD? Crystal structures reveal that inhibitors typically bind in the active site. The α-hydroxycarboxylic acid moiety of the inhibitor often coordinates with the metal ions (the Fe-S cluster and a structural Mg2+ ion), while other parts of the molecule form hydrogen bonds and hydrophobic interactions with nearby amino acids [2].
Here are core methodologies for handling and studying functional DHAD.
The following diagram outlines the critical workflow for keeping your enzyme stable.
Key Procedures:
This is a quick method to check if your preparation has been compromised.
Procedure:
MST is a modern, solution-based method for measuring binding affinities under anaerobic conditions.
Procedure:
The success of DHAD research hinges on meticulous handling to preserve its sensitive iron-sulfur cofactor. I hope this technical resource provides a solid foundation for your experiments.
Here are answers to some specific issues you might encounter.
| Question | Issue Description | Evidence & Supporting Data | Recommended Solution |
|---|---|---|---|
| Why is my enzyme inactive after anaerobic purification? | Enzyme is purified correctly but lacks activity, even with cluster reconstitution attempts. | Study found Fe-S enzymes from phylogenetically distant species often fail to function in a heterologous host (E. coli); 65 out of 84 tested Fe-S enzyme orthologs were inactive [1]. | Co-express the heterologous Fe-S biogenesis pathway (e.g., SUF or ISC) from your enzyme's native organism alongside the target enzyme [1]. |
| Why does my enzyme work anaerobically but not in standard aerobic assays? | Enzyme is active in anaerobic assays but loses function upon oxygen exposure. | Fe-S clusters are highly sensitive to molecular oxygen and reactive oxygen species (ROS), which can degrade the clusters and inactivate the enzyme [2] [1]. | Ensure all purification and assay steps are performed in an oxygen-free environment (glove box or sealed vials). Consider using an oxygen-scavenging system in assays [3]. |
| My purified protein lacks the Fe-S cluster. How can I improve holo-protein yield? | Isolated protein is in the apo-form (lacking the Fe-S cluster) or has low cluster occupancy. | The SUF system has a higher inherent tolerance for oxygen compared to other biogenesis pathways like ISC [3] [1]. | Utilize a recombinant SUF Fe-S cluster biogenesis system during protein expression to improve cluster insertion and maturation in vivo or in vitro [3]. |
| Unexpected metal contamination is found in my protein preparation. What is the source? | Contamination with copper or other metals interferes with analysis. | Under anaerobic conditions, E. coli cells accumulate more intracellular copper, which specifically blocks Fe-S cluster biogenesis by binding to scaffold proteins IscU and IscA [4]. | Chelex all buffers and avoid copper components in growth media or purification systems. Use high-purity reagents [4]. |
This is a modern, one-pot method for synthesizing mature [4Fe-4S] proteins under aerobic conditions, overcoming the need for a glovebox [3].
Protocol: One-Pot De Novo Synthesis of [4Fe-4S] Proteins Using a Recombinant SUF System
1. Principle This protocol integrates three modules inside a single test tube:
2. Reagents and Setup
3. Workflow The diagram below illustrates the coordinated process of this one-pot synthesis.
A key approach to overcoming low DIV yields is to engineer microbial strains to accumulate this intermediate by blocking its downstream conversion.
| Strategy | Target Gene | Function of Target Gene | Effect of Modification |
|---|---|---|---|
| Block Downstream Conversion | ilvD |
Encodes dihydroxy-acid dehydratase, which converts DIV to 2-ketoisovalerate [1] [2] [3] | Prevents the cell from reusing DIV, leading to its accumulation and secretion [1] [4]. |
| Redirect Carbon Flux | budA |
Encodes acetolactate decarboxylase, a key enzyme in the competing 2,3-butanediol synthesis pathway [1] | Increases carbon flow into the branched-chain amino acid (and thus DIV) pathway instead of 2,3-butanediol [1]. |
| Eliminate Byproduct Formation | ldhA (or similar) |
Encodes lactate dehydrogenase, responsible for lactate production [1] | Increases overall yield of DIV by reducing carbon loss to lactate [1]. |
The following diagram illustrates how these genetic modifications rewire the central metabolism in a microorganism like Klebsiella pneumoniae to enhance DIV production.
Once the strain is engineered, fine-tuning the fermentation process is crucial for high yields.
The following table summarizes the key parameters optimized in a fed-batch fermentation process that achieved a high DIV titer of 36.5 g/L with a conversion ratio of 0.49 mol/mol glucose over 45 hours [1].
| Parameter | Optimal Condition | Impact on DIV Production |
|---|---|---|
| pH | 6.5 (Acidic) | Favors DIV synthesis over other metabolites [1]. |
| Oxygenation | Medium (e.g., 400 rpm) | Provides a balance that supports the required metabolic fluxes [1]. |
| Fermentation Mode | Fed-batch | Allows for high cell density and controls substrate concentration to maximize yield and productivity [1]. |
Accurately measuring products and by-products is essential for monitoring your fermentation. Here is a high-throughput method to determine total alcohols in raw fermentation broth [5].
Workflow Overview:
Q1: Why is my engineered yeast strain secreting large amounts of DIV instead of producing the desired downstream product like isobutanol? A1: This is a documented issue in Saccharomyces cerevisiae. The secretion of DIV indicates that the enzyme dihydroxyacid dehydratase (Ilv3) is a limiting factor in the pathway. The cell's transport systems may also actively secrete this intermediate, effectively competing with the intended synthetic pathway. Your efforts may be better focused on using this secretion as a production strategy for DIV itself, or on further engineering to overcome this bottleneck (e.g., by enhancing Ilv3 expression and activity) [4].
Q2: Besides genetic tweaks, what other compounds can I add to the fermentation to improve yield? A2: Research suggests that adding compounds which inhibit the conversion of acetolactate to branched-chain amino acids can redirect flux. These include structural analogs like 2-hydroxyisobutyric acid (2-HIBA), 2-ketoisovalerate, and 2,3-hydroxy-3-methylbutanoate (which is DIV itself) [6].
Q3: What is the therapeutic relevance of (R)-2,3-Dihydroxy-isovalerate? A3: Emerging research indicates that DIV is not just a metabolic intermediate. When enriched by specific gut microbiota (e.g., through the administration of the compound silibinin), it exhibits anti-inflammatory effects and can ameliorate colitis in mouse models. Its mechanism involves targeting the colonic GABA transporter 3 (GAT-3) and impacting the RARβ/RORγt axis, which is crucial for its anti-colitis properties [7].
What are OTR and kLa, and why are they critical? The Oxygen Transfer Rate (OTR) is the actual amount of oxygen dissolved in the medium per unit volume per time (mmol O₂/L/h) and is the rate at which oxygen is made available to your cells [1]. The volumetric oxygen mass transfer coefficient (kLa) is a constant that indicates the efficiency of this oxygen transfer from the gas bubbles to the liquid medium [1]. A high kLa means your bioreactor can transfer oxygen more effectively. Ultimately, for an aerobic process, your cell's Oxygen Uptake Rate (OUR) must be lower than the maximum OTR the system can provide, otherwise, the culture becomes oxygen-limited [2].
How can I manipulate OTR in my bioreactor? You can increase the OTR by:
a in kLa) and increasing the residence time of bubbles [1].My process is producing excessive foam. What OTR-related steps can I take? Foaming is a common challenge when trying to increase OTR. You can:
| Problem & Symptoms | Potential Causes | Recommended Solutions |
|---|
| Low Product Titer/Yield • Dissolved Oxygen (DO) drops to zero during growth/production. • Unintended by-product accumulation (e.g., lactate, acetate). | • Insufficient OTR: The bioreactor's oxygen supply cannot meet microbial demand. • Sub-optimal kLa due to poor agitation/aeration or high broth viscosity. | • Increase agitation speed and aeration rate within equipment and shear stress limits [1]. • Optimize kLa based on scale-up principles [4]. For microaerobic processes like 2,3-butanediol production, maintain a biomass-specific OTR of 1.4–7.9 mmol O₂/gCDW/h [4]. | | Inconsistent Performance Across Scales • Good results in bench-scale bioreactor are not replicated in pilot or production scale. | • Improper scale-up criteria. Maintaining constant power/volume or tip speed may not maintain the same kLa or OTR. | • Use kLa-based scale-up. Measure kLa at the bench scale and design the large-scale process to achieve the same kLa value to ensure comparable oxygen transfer [1]. | | Catastrophic Foaming • Foam overwhelms the bioreactor, requiring constant antifoam addition and risking contamination. | • High aeration and agitation to meet OTR demand creates stable foam. • Use of pure oxygen without pressure control, leading to low gas utilization and bubble stability [3]. | • Implement a Sealed-Oxygen Supply (SOS) system. This controls tank pressure (e.g., 0.03-0.05 MPa) to enhance OTR, suppress foam, and dramatically improve oxygen utilization efficiency [3]. |
The table below summarizes key parameters from successful fermentations where OTR was a critical optimized factor. This can serve as a reference for your development work.
| Microorganism | Product | Optimal OTR / kLa Conditions | Key Outcome | Citation |
|---|---|---|---|---|
| Klebsiella pneumoniae | 2,3-Dihydroxyisovalerate | Agitation: 400 rpm; pH: 6.5 | Achieved a high titer of 36.5 g/L in fed-batch fermentation [5]. |
| Bacillus licheniformis | 2,3-Butanediol (BD) | Volumetric OTR: 7-15 mmol/L/h Specific OTR: 1.4-7.9 mmol O₂/gCDW/h Respiratory Quotient (RQ): 1.8-2.5 | Maximized BD yield (0.43 g/g) and productivity (0.91 g/L/h) [4]. | | | Azotobacter vinelandii | Alginate | High OTRmax (100 mmol/L/h) improved production. Lower OTRmax (17 mmol/L/h) increased polymer molecular mass. | Demonstrated that OTRmax independently controls both alginate production and its molecular mass [6]. | | | Bacillus megaterium | Poly(3-hydroxybutyrate) - P(3HB) | kLa condition of 0.006 s⁻¹ | Increased the P(3HB) intracellular mass fraction from 39% to 62% of cell dry weight [7]. | |
This is a standard method for determining the kLa of your bioreactor system [1].
Workflow Diagram: kLa Measurement Process
Materials:
Procedure:
ln(1 - DO) versus time. The kLa value is the negative of this slope.This chemical method is an industry standard for determining the maximum OTR of a fermentation bioreactor [8].
Materials:
Procedure:
t [8].W _Na₂SO₃_ = mass of sodium sulfite used (g)126 = molecular weight of Na₂SO₃ (g/mol)V = working volume (L)t = elapsed time (hours)Based on the successful production of 2,3-Dihydroxyisovalerate by Klebsiella pneumoniae [5], here is a conceptual workflow integrating OTR optimization.
Conceptual Workflow for Process Optimization
Key Genetic Modifications:
ilvD gene to prevent the conversion of 2,3-Dihydroxyisovalerate to the next metabolite, forcing its accumulation [5].budA gene to block the competing 2,3-Butanediol pathway, thereby redirecting carbon flow toward your target product [5].OTR Optimization Strategy:
The table below summarizes the key optimized parameters for the fermentation process using an engineered Klebsiella pneumoniae strain, as identified in the search results [1].
| Parameter | Optimal Condition | Role in 2,3-Dihydroxyisovalerate Fermentation |
|---|---|---|
| pH | 6.5 | Acidic pH favors the synthesis and accumulation of 2,3-Dihydroxyisovalerate [1]. |
| Oxygen Agitation | 400 rpm | Classified as "medium level oxygen supplementation," optimal for product synthesis [1]. |
| Key Genetic Modifications | • Disruption of ilvD gene (dihydroxy acid dehydratase)
• Disruption of budA gene (blocks 2,3-Butanediol pathway)
• Blocking of lactic acid synthesis pathway | Prevents the conversion of 2,3-Dihydroxyisovalerate to 2-ketoisovalerate and channels carbon flux toward the target product [1]. |
| Final Titer | 36.5 g/L | Achieved in a fed-batch fermentation over 45 hours [1]. |
| Conversion Ratio | 0.49 mol/mol glucose | Indicates the process efficiency [1]. |
Based on the available data and general bioprocess principles, here are answers to potential issues.
ilvD, budA). If the culture loses these modifications, it will revert to producing by-products like 2,3-Butanediol or lactic acid, drastically reducing your target product yield [1].The following diagram outlines the key steps for establishing and optimizing a 2,3-Dihydroxyisovalerate fermentation process, based on the methodology from the research.
The search results are limited in providing specific diagnostic steps for equipment failure or complex biological contamination. For persistent issues:
Here are answers to some frequently asked questions regarding budA gene experiments.
| Question | Answer & Recommended Action |
|---|---|
What is the primary function of the budA gene? |
Encodes acetolactate decarboxylase [1] [2]. Crucial for converting acetolactate to acetoin in the 2,3-butanediol (2,3-BDO) synthesis pathway. |
Why perform a budA knockout? |
To block the native 2,3-BDO pathway and prevent carbon loss to this byproduct. Forces carbon flux toward other target products like lactate or succinate [1]. |
| What is a key genetic strategy to enhance 2,3-BDO yield? | Overexpress budA and budB (acetolactate synthase), often combined with deleting ldhA (lactate dehydrogenase). This redirects flux from lactate toward 2,3-BDO [1] [2]. |
| My product yield is lower than expected. What could be wrong? | 1. Check competing pathways: Ensure genes in competitive pathways (e.g., ldhA for lactate) are successfully knocked out [1] [3].
2. Confirm gene expression: Use transcriptomics (RNA-seq) or RT-qPCR to verify that target genes are overexpressed or silenced as intended [1] [3].
3. Optimize culture conditions: Slightly acidic conditions (e.g., pH 5.5) can favor 2,3-BDO production in K. pneumoniae [1]. |
| How can I verify the metabolic flux has been redirected? | Use transcriptomic and metabolomic analyses. Look for increased transcription of 2,3-BDO genes (budA, budB, budC) and corresponding changes in metabolite concentrations (e.g., decreased lactate, increased 2,3-BDO) [1] [3]. |
For your experimental planning and validation, here is a summary of key methodologies and quantitative outcomes from published studies.
The diagram below outlines a general workflow for constructing engineered strains for carbon flux redirection.
This table summarizes the performance of different engineered strains, providing benchmarks for your experiments.
| Engineered Strain | Genotype Modification | Key Effect on Carbon Flux | 2,3-BDO Production Outcome |
|---|---|---|---|
| SGSB103 [1] | ΔldhA |
Blocks lactate production, making more NADH and pyruvate available. | Serves as a base strain; production increase is limited without enhancing 2,3-BDO pathway. |
| SGSB104 [1] | budA budB overexpression |
Directly enhances flux into the 2,3-BDO synthesis pathway. | Higher production than SGSB103, but lactate byproduct may still compete for carbon. |
| SGSB105 [1] | ΔldhA + budA budB overexpression |
Combines block of competitive pathway with enhanced target pathway. | ~40% increase in 2,3-BDO production from glucose vs. host strain; most effective strategy. |
| K12ΔpoxBΔpta [3] | ΔpoxB Δpta in E. coli |
Blocks major acetic acid synthesis pathways. | 11.56-fold increase in cytidine yield; demonstrates general principle of blocking competitive fluxes. |
To confirm the success of your genetic modifications and the resulting flux redistribution, employ these analytical techniques [1] [3]:
budA, budB, budC, ldhA). In successful strains, 2,3-BDO gene levels remain high through log and stationary phases.Beyond permanent knockouts, consider artificial small RNAs (sRNAs) for tunable gene regulation [4]. This method:
ldhA expression instead of full knockout).
Dihydroxyacid dehydratase (DHAD) is a key plant enzyme in the branched-chain amino acid synthesis pathway and a promising herbicide target. [1] Its oxygen sensitivity stems from essential iron-sulfur clusters ([2Fe-2S] or [4Fe-4S]) in its active site, which can be irreversibly inactivated upon exposure to oxygen. [1]
The following workflow summarizes the critical steps for maintaining enzyme activity:
Here are detailed methodologies for working with oxygen-sensitive enzymes like DHAD, adapted from general principles for handling metalloenzymes. [1] [2]
This protocol is ideal for measuring inhibitor binding to DHAD under controlled conditions, as used in recent studies. [1]
This method indirectly links DHAD activity to microbial growth, minimizing handling and oxygen exposure. It is adapted from a strategy used for an oxygen-sensitive formate dehydrogenase. [2]
| Problem & Possible Cause | Signs | Proposed Solution |
|---|---|---|
| Low/No Activity: Inactivation of [Fe-S] clusters | Assay fails even with positive controls; no dose-response to inhibitors. | Perform all protein purification and assay setup in an anaerobic chamber. Keep enzymes under inert gas. [1] |
| Low/No Activity: Incorrect storage | Rapid performance degradation over time. | Confirm storage at correct temperature. Aliquot enzyme to avoid freeze-thaw cycles. Check expiration dates. [3] |
| High Background/Noise: Contaminated reagents | Inconsistent results between replicates; unexpected signal. | Use fresh, filter-sterilized buffers. Ensure all glassware and equipment are clean. [3] |
| High Background/Noise: Insufficient washing (in plate-based assays) | High signal in negative controls. | Follow recommended washing procedures; ensure complete drainage between washes. [3] |
| Poor Replicate Data: Oxygen leakage during assay | High variability between technical replicates. | Check seals on assay plates and vessels. Use fresh plate sealers. Calibrate automated equipment. [3] |
| Poor Replicate Data: Pipetting errors | Inconsistent standard curve and sample readings. | Check pipette calibration and technique. Ensure correct dilutions and double-check calculations. [3] |
What are the specific signs that my DHAD preparation has been inactivated by oxygen? A complete or significant loss of enzymatic activity, even when using the natural substrate and positive controls, is the primary indicator. This is often accompanied by a loss of the enzyme's characteristic color, which is associated with its iron-sulfur cluster.
Are there any known stabilizers that can be added to the DHAD assay buffer? While the search results do not specify stabilizers for DHAD, general good practice for metalloenzymes includes using reducing agents (like DTT) and including glycerol in storage buffers to stabilize protein structure.
My inhibitor shows good binding in MST but no herbicidal activity in planta. Why? This is a known challenge. Earlier studies synthesized DHAD inhibitors with sub-micromolar inhibition constants (Ki) that lacked herbicidal activity, likely due to issues with cell permeability, stability in the plant, or metabolic degradation. [1] Designing inhibitors that can effectively reach the target enzyme in vivo is a key focus of current research. [1]
The primary issue you will encounter with DHAD is the extreme oxygen sensitivity of its iron-sulfur (Fe-S) cluster, which is essential for catalytic activity. A table below summarizes the two types of Fe-S clusters found in DHADs and their properties [1].
| Feature | [4Fe-4S] Cluster | [2Fe-2S] Cluster |
|---|---|---|
| Oxygen Sensitivity | High [1] | More stable in the presence of oxygen [1] |
| Example Source | E. coli, S. aureus, C. jejuni [1] | Spinach, A. thaliana [1] |
| Key Characteristic | Prone to degradation upon exposure to oxygen, leading to irreversible inactivation [1]. | More tolerant to oxygen, making experimental handling easier [1]. |
This fundamental instability means that enzymes like DHAD from Staphylococcus aureus (SaDHAD) and Campylobacter jejuni (CjDHAD) are often virtually inactive after purification under aerobic conditions [1]. The following diagram illustrates the cycle of inactivation and reactivation.
If your purified DHAD is inactive, the activity can be dramatically recovered (by up to 19,000-fold) through the reconstitution of its Fe-S cluster under anaerobic conditions [1]. The workflow below outlines this critical reactivation process.
For planning your experiments, here is a summary of key stability parameters for a recombinantly expressed DHAD and a list of known inhibitors with their potency.
Stability Parameters for SsDHAD (from Sulfolobus solfataricus) [2]
| Parameter | Value | Condition / Note |
|---|---|---|
| Optimal Temperature | 77 °C | For D-gluconate conversion [2] |
| Optimal pH | 6.2 | For D-gluconate conversion [2] |
| Ethanol Tolerance (IC₅₀) | 15% (v/v) | Concentration for 50% residual activity [2] |
| Butanol Tolerance (IC₅₀) | 4.5% (v/v) | Concentration for 50% residual activity [2] |
| Isobutanol Tolerance (IC₅₀) | 4% (v/v) | Concentration for 50% residual activity [2] |
| Activity Boost | 3-fold | With 2-mercaptoethanol incubation [2] |
Known DHAD Inhibitors and Their Potency [1] [3]
| Inhibitor | Target DHAD | Affinity (Kᵢ or Kd) | Note |
|---|---|---|---|
| N-isopropyloxalyl hydroxamate (IpOHA) | SaDHAD | Kᵢ = 7.8 µM [1] | Potent inhibitor [1] |
| Aspterric Acid | SaDHAD | Kᵢ = 51.6 µM [1] | Natural product [1] |
| Aspterric Acid | CjDHAD | Kᵢ = 35.1 µM [1] | Natural product [1] |
| Aspterric Acid | AtDHAD | Kᵢ = 0.3 µM [3] | Very high potency [3] |
| Compound I-6e | AtDHAD | Kd = 1 µM [3] | Synthetic herbicide lead [3] |
Q1: I've purified DHAD according to the protocol, but it shows no activity. What went wrong?
Q2: How can I improve the solvent stability of DHAD in my reaction mixture?
Q3: Are there any known potent inhibitors I can use as a positive control in my assays?
Q4: My inhibitor does not seem to work on the DHAD from my target organism. Why?
I hope this technical support guide provides a solid foundation for your experiments with DHAD. The field is advancing rapidly, with new structures and inhibitors being published regularly [3] [5].
The fundamental approach for DIV production involves redirecting carbon flux in the branched-chain amino acid pathway. The core genetic modifications and their roles are summarized in the table below.
| Genetic Modification | Gene Function | Effect on DIV Production |
|---|---|---|
Disrupt ilvD |
Encodes dihydroxy acid dehydratase; catalyzes conversion of DIV to 2-ketoisovalerate [1] [2] [3] | Prevents DIV from being consumed in the valine synthesis pathway, causing it to accumulate [1] [2]. |
Disrupt budA |
Encodes acetolactate decarboxylase; diverts α-acetolactate to the 2,3-Butanediol (BDO) pathway [1] [2] | Increases carbon flow from α-acetolactate into the valine/DIV synthesis pathway instead of BDO [1] [2]. |
| Block Lactic Acid Pathway | Disrupts lactate dehydrogenase (LDH) activity [1] | Reduces lactic acid as a major by-product, further increasing carbon flux toward DIV [1]. |
The logical flow of this engineering strategy is illustrated in the following diagram:
After constructing the engineered strain, optimizing fermentation parameters is crucial for high productivity. Key findings from fed-batch fermentations are summarized below.
| Optimization Parameter | Optimal Condition | Reported Outcome |
|---|---|---|
| Host Organism | Klebsiella pneumoniae | Final titer: 36.5 g/L; Conversion ratio: 0.49 mol DIV/mol glucose [1] [3]. |
| Host Organism | Enterobacter cloacae (ΔbudA, ΔilvD) | Final titer: 31.2 g/L; Conversion ratio: 0.56 mol DIV/mol glucose; Productivity: 0.41 g/L/h [2]. |
| Culture pH | 6.5 (mildly acidic) | Favors DIV synthesis over other metabolites like 2,3-Butanediol [1] [3]. |
| Oxygen Level | Medium (e.g., 400 rpm agitation speed) | Provides a micro-aerobic environment, balancing cell growth and DIV synthesis [1] [3]. |
Q1: Why is my engineered ilvD disrupted strain not producing DIV as expected?
A1: This is a common issue. Please check the following, in order:
budA. If budA is functional, most carbon will flow toward 2,3-Butanediol instead of DIV [1] [2].Q2: Is the ilvD/budA disruption strategy applicable to other bacterial hosts?
A2: Yes, evidence suggests this is a universal strategy for 2,3-butanediol-producing bacteria. The same dual disruption in Enterobacter cloacae also led to significant DIV accumulation, confirming the approach is not limited to K. pneumoniae [2].
Q3: I am working with yeast. Why does my strain secrete large amounts of DIV instead of converting it to the next product?
A3: This is a known bottleneck in yeast. Secreting DIV indicates that the next enzyme in the pathway, dihydroxyacid dehydratase (Ilv3p in yeast), is a limiting factor. The cell secretes the intermediate to avoid accumulation, which competes with the production of downstream products like isobutanol [4]. To address this, you may need to overexpress ILV3 or re-localize the pathway to a single cellular compartment.
Here is a detailed methodology for a fed-batch fermentation to optimize DIV production, based on the cited research [1] [3].
Objective: To achieve high titer and yield of DIV using an engineered K. pneumoniae (ΔilvD, ΔbudA) strain.
Materials:
ilvD and budA genes disrupted.Procedure:
The overall experimental workflow is summarized below:
The tables below summarize the core findings and experimental models related to the GAT-3/RARβ/RORγt axis.
Table 1: Summary of Key Experimental Findings
| Component | Function/Role in the Axis | Experimental Evidence |
|---|
| (R)-2,3-Dihydroxy-isovalerate | Microbiota-derived metabolite with anti-inflammatory and protective effects against colitis [1] [2]. | • Reinstated protective effects of silibinin in antibiotic-treated mice with colitis [1]. • Showed the most pronounced anti-inflammatory effects in vitro [1]. | | GABA Transporter 3 (GAT-3) | Molecular target of this compound [1]. | • Knockdown of colonic GAT-3 diminished the impact of silibinin on the axis and colitis [1] [2]. | | Retinoic Acid Receptor β (RARβ) | Mediates the impact of the silibinin-derived metabolite on colitis [1] [2]. | Identified as part of the essential signaling axis for anti-colitis properties [1]. | | RORγt (Retinoid-related orphan nuclear receptor γt) | Master regulator of Th17 cell differentiation and effector function; promotes inflammation [3] [4]. | Silibinin-derived microbiota and the metabolite this compound mediate their impact on colitis via RORγt [1]. |
Table 2: Comparison of Experimental Models and Readouts
| Aspect | Silibinin Treatment | This compound Treatment |
|---|---|---|
| Primary Model | Mouse model of DSS-induced colitis [1]. | Mouse model of DSS-induced colitis, including in mice pre-treated with antibiotics [1]. |
| Key In Vivo Readouts | Amelioration of colitis symptoms; effect is gut microbiota-dependent [1]. | Reinstatement of colitis protection even when the gut microbiota was depleted by antibiotics [1]. |
| Key Molecular Readouts | Modulation of gut microbiota; enrichment of Alistipes-associated this compound; action via GAT-3/RARβ/RORγt axis [1]. | Direct targeting of colonic GAT-3; action via GAT-3/RARβ/RORγt axis [1] [2]. |
For researchers looking to validate this axis, here are the key methodologies from the cited studies.
Animal Model of Colitis:
Gut Microbiota Depletion Model:
Fecal Microbiota Transplantation (FMT):
Gene Knockdown:
The proposed mechanism of action for this compound, based on the research, can be visualized as follows. This diagram illustrates the logical flow from metabolite to physiological effect.
The pathway highlights that the metabolite's ultimate protective effect is achieved by suppressing a pro-inflammatory cascade.
The table below summarizes the key characteristics of (R)-2,3-dihydroxy-isovalerate alongside other well-known anti-inflammatory microbial metabolites for a quick comparison.
| Metabolite | Class / Pathway | Primary Anti-inflammatory Effects & Mechanisms | Experimental Models | Key References |
|---|---|---|---|---|
| This compound | Valine, leucine, and isoleucine biosynthesis intermediate [1] [2] | Targets colonic GABA transporter 3 (GAT-3), downregulating the RARβ/RORγt axis; reduces Th17 cell differentiation and pro-inflammatory factors [3]. | DSS-induced murine colitis model; antibiotic-treated mice; in vitro cell studies [3]. | [3] |
| Short-Chain Fatty Acids (SCFAs) (e.g., Acetate, Butyrate) | Fermentation of dietary fibers [4] | Activate GPCRs (e.g., GPR43); inhibit histone deacetylases (HDACs); promote integrity of gut mucosal barrier; increase anti-inflammatory cytokine IL-18 [5] [6] [4]. | Zebrafish hyperlipidemia model; chicken gut inflammation model; human HSCT patient cohorts [5] [6] [7]. | [5] [6] [7] | | Isovaleric Acid | Short-chain fatty acid [5] | Activates GPR43; reduces liver and vascular lipid accumulation; downregulates SREBP-1 and Fasn lipid synthesis genes [5]. | High-cholesterol diet (HCD) zebrafish larvae model [5]. | [5] |
For a deeper dive into the research on this compound, here are the detailed experimental models and protocols.
The anti-inflammatory mechanism of this compound is distinct. The diagram below illustrates its unique signaling pathway.
For a research and development audience, the following points highlight the unique value of this compound:
The following table summarizes the key activity data for DHAD enzymes from various species, primarily measured by their activity on different substrates. The unit U/mg represents micromoles of substrate converted per minute per milligram of enzyme under specified assay conditions [1].
| Species/Enzyme | DHIV (BCAA Pathway) | D-glycerate | D-gluconate | Key Characteristics |
|---|---|---|---|---|
| Paralcaligenes ureilyticus (PuDHT) [1] | Not Active | 0.31 ± 0.03 U/mg | 48.23 ± 1.18 U/mg | Sugar acid-specific dehydratase (DHT); prefers longer sugar acids [1]. |
| Fontimonas thermophila (FtDHAD) [1] | 12.92 ± 0.63 U/mg | 0.96 ± 0.07 U/mg | Not Active | A bona fide DHAD; also has significant activity on short sugar acids [1]. |
| Saccolobus solfataricus (SsDHAD) [1] | 0.75 ± 0.03 U/mg | 0.02 ± 0.00 U/mg | 0.77 ± 0.04 U/mg | Promiscuous enzyme with low but broad activity across substrate types [1]. |
| Mycobacterium tuberculosis (MtDHAD) [1] | 1.87 ± 0.06 U/mg | - | - | Characterized branched-chain activity [1]. |
| Arabidopsis thaliana (AthDHAD) [1] | Active (value not provided) | - | - | Binds a [2Fe-2S] cluster; targeted for herbicide development [2] [3]. |
| Escherichia coli (EcDHAD) | Active (value not provided) | - | - | Binds an oxygen-labile [4Fe-4S] cluster [3] [4]. |
The experimental data in the table above were generated using standardized biochemical and structural biology techniques. Here are the details of the key methodologies cited in the research.
The diagram below illustrates the role of DHAD in the essential biosynthetic pathway for branched-chain amino acids (BCAAs), which is a target for herbicide development [2].
This pathway is present in plants, bacteria, and fungi but not in animals, making it an excellent target for selective herbicide development [2]. While over 50 commercial herbicides target AHAS, DHAD represents a promising, underexploited target to overcome growing weed resistance [2].
The core proposed mechanism by which (R)-2,3-dihydroxy-isovalerate ameliorates colitis is through the GAT-3/RARβ/RORγt axis [1] [2]. The following diagram summarizes this signaling pathway and the experimental workflow used to identify it.
The table below provides a quantitative summary of the efficacy data for this compound and a comparison with other therapeutic alternatives mentioned in the search results.
| Therapeutic Agent | Experimental Model | Key Efficacy Parameters (vs. Control) | Proposed Primary Mechanism |
|---|---|---|---|
| This compound [1] [2] | DSS-induced murine colitis | Ameliorated disease activity; restored protective effects after antibiotic use. | Targets colonic GAT-3, modulating RARβ/RORγt axis to reduce inflammation. |
| Silibinin [1] [2] | DSS-induced murine colitis | Ameliorated colitis; benefits negated by antibiotic pretreatment. | Modulates gut microbiota, enriching this compound. |
| Indigo Naturalis (High Dose >600 mg/kg) [3] | DSS/TNBS-induced murine colitis | Significant improvement in histopathological index (SMD = -3.55); lower DAI score; longer colon length. | Aryl hydrocarbon receptor (AhR) activation; anti-inflammatory; gut microbiota modulation. |
| Baitouweng Decoction (BTW) [4] | DSS-induced murine colitis | Reduced DAI score and pathological damage; regulated Th17/Treg balance; increased SCFAs (acetate, propionate, isovalerate). | Inhibition of ERK/NF-κB signaling pathway; restoration of intestinal epithelial barrier. |
| Upadacitinib [5] | Human RCTs (Phase 2b/3) | Highest rank for inducing clinical remission (99.08%) and endoscopic improvement (99.32%) in moderate-to-severe UC. | Janus kinase (JAK) inhibitor. |
The evidence for this compound is built upon a series of interconnected experiments. The following workflow diagram outlines the key steps undertaken in the primary referenced study.
Here are the detailed methodologies for the key experiments illustrated above:
The data positions this compound as a novel, microbiota-derived metabolite with a potentially unique mechanism of action centered on the GAT-3/RARβ/RORγt axis [1]. This distinguishes it from other natural products like Indigo Naturalis (AhR pathway) or Baitouweng Decoction (ERK/NF-κB pathway) [4] [3].
| Experimental Method | Key Findings on Essentiality | Experimental Context/Model | Citation |
|---|---|---|---|
| Saturating Transposon Mutagenesis (TnSeq) | Gene Rv0189c is identified as essential for growth. | In vitro growth on agar plates. | [1] |
| Antisense RNA Downregulation | Marked impairment of bacterial growth; growth restored upon supplementation with branched-chain amino acids (BCAAs): isoleucine, leucine, and valine. | In vitro culture (Middlebrook 7H9 broth) and in vivo mouse model (lungs of infected mice). | [2] |
| Gene Expression Analysis | Upregulation of Rv0189c observed during early exponential growth, under acid stress, and in an ex vivo environment. | In vitro stress conditions and ex vivo. | [2] |
| Transposon Site Hybridization (TraSH) | Identified as a gene required for survival during in vivo infection. | Mouse model of infection. | [3] [4] |
| Enzyme Inhibition by Nitric Oxide (NO) | Bacterial growth inhibited by NO exposure; growth restored by supplementation with BCAAs. | In vitro culture in minimal medium. | [2] |
| Structural & Functional Characterization | Confirmed Rv0189c encodes a functional DHAD; essentiality inferred from its critical role in the biosynthesis of BCAAs and coenzyme A, and absence in mammals. | In vitro biochemical and structural analysis. | [3] [4] |
The following section provides more detail on the key experiments that established DHAD as a high-value drug target.
Genetic Evidence of Essentiality
Evidence from Gene Silencing in Host Models
Functional and Chemical Validation
The essentiality of DHAD stems from its crucial role in core metabolism. The diagram below illustrates its position in the biosynthetic pathway for branched-chain amino acids (BCAAs) and its connection to coenzyme A synthesis, explaining why inhibiting this enzyme is lethal to the bacterium.
As the diagram shows, DHAD catalyzes a critical dehydration step in the synthesis of the precursor molecules for valine and isoleucine. Furthermore, its product, 2-ketoisovalerate, is also a precursor for leucine and for pantothenate, which is a vital component of coenzyme A [3] [4]. This dual role makes DHAD indispensable.
The collective data robustly validates DHAD (Rv0189c) as an essential enzyme for M. tuberculosis:
| Compound Name | Type | Target Organism | Potency (Kd/Ki/IC₅₀) | Herbicidal Activity | Key Characteristics |
|---|---|---|---|---|---|
| Aspterric Acid | Natural Product | Arabidopsis thaliana (Plant) | Sub-micromolar range (Kd not specified) [1] | Active at 250 µM [1] | Binds competitively; inspiration for rational design [1]. |
| I-6e | Synthetic Derivative | Arabidopsis thaliana (Plant) | Kd = 1 µM [1] | 100% efficacy on some weeds at 150 g ai/ha [1] | Stronger affinity than natural substrate; broad-spectrum [1]. |
| I-6 | Synthetic Derivative | Arabidopsis thaliana (Plant) | Kd = 2.79 µM [1] | Inhibits seed germination at 50 μg/mL [1] | Validated scaffold for DHAD inhibitor design [1]. |
| Natural Substrate | Substrate | Arabidopsis thaliana (Plant) | Kd = 5.39 µM [1] | N/A | 2,3-dihydroxy-3-methylbutanoic acid; reference point [1]. |
| Tartronic Acid (TA) | Synthetic Molecule | Synechocystis sp. (Cyanobacteria) | Information missing [1] | Inhibits microbial growth [1] | Targets DHAD in microbes [1]. |
The data in the table above is derived from several key experimental approaches. Here are the methodologies for the core assays cited.
The diagram below illustrates the established competitive inhibition mechanism shared by aspterric acid and its synthetic derivatives, which mimics the natural substrate.
The structural analysis reveals that this inhibition works through a "mimic and block" mechanism [1]:
The anti-colitis effect of DHIV is not random but occurs through a specific and well-defined signaling axis, known as the GAT-3/RARβ/RORγt axis [1]. The diagram below illustrates how DHIV interacts with this pathway to reduce inflammation.
For researchers seeking to replicate or build upon these findings, here is a summary of the key methodological details from the foundational study [2].
To help you position DHIV within the broader research landscape, it is useful to compare its origin and target with other compounds under investigation. Unlike direct inhibitors or biologics, DHIV is a microbiota-derived metabolite that acts on a unique target.
| Compound / Agent | Type / Origin | Primary Molecular Target or Pathway |
|---|---|---|
| This compound | Microbiota-derived metabolite | GAT-3 / RARβ / RORγt axis [1] |
| Hypersampsonone H | Natural product from H. sampsonii | PDE4 / cAMP / PKA / CREB pathway [3] |
| Duvakitug | Human monoclonal antibody (Biologic) | TL1A (TNF-like ligand 1A) [4] |
| Various CAM & Synthetic Compounds* | Natural & Synthetic Small Molecules | Various (e.g., PAD enzymes, STAT/iNOS, SIRT-1/NF-κB) [5] |
*This category includes compounds like Resveratrol, Quinacrine, and Cl-Amidine, which have diverse mechanisms [5].
The discovery of DHIV highlights a growing area of interest: targeting the gut-microbiota-host axis for therapeutic intervention in ulcerative colitis.